Bis(phenoxyethoxy)methane
Description
Structure
2D Structure
Properties
CAS No. |
13879-32-8 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-(2-phenoxyethoxymethoxy)ethoxybenzene |
InChI |
InChI=1S/C17H20O4/c1-3-7-16(8-4-1)20-13-11-18-15-19-12-14-21-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI Key |
GKJNKWKTBXIQDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2 |
Other CAS No. |
13879-32-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(phenoxyethoxy)methane from Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(phenoxyethoxy)methane from phenoxyethanol. It covers the primary synthetic routes, detailed experimental protocols, and characterization of the final product, tailored for professionals in research and drug development.
Introduction
This compound, also known as bis(phenoxyethyl)formal, is a chemical compound with applications as a building block in the synthesis of more complex molecules and as a component in polymer formulations.[1] Its synthesis primarily involves the formation of an acetal from two equivalents of 2-phenoxyethanol and one equivalent of a methylene source, typically formaldehyde. This guide will focus on the prevalent acid-catalyzed synthesis method.
Synthetic Routes
The synthesis of this compound can be achieved through several pathways, with the most common being the direct acid-catalyzed acetalization of phenoxyethanol.
2.1. Acid-Catalyzed Acetalization
This is the most direct and widely recognized method for synthesizing this compound.[1] The reaction involves the condensation of two molecules of 2-phenoxyethanol with one molecule of formaldehyde in the presence of an acid catalyst. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the acetal product.[2]
A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as p-toluenesulfonic acid.[3] The choice of catalyst can influence the reaction rate and yield.
2.2. Williamson Ether Synthesis-like Reaction
An alternative, though less common, approach involves a reaction analogous to the Williamson ether synthesis. This method would utilize 2-phenoxyethanol and a dihalomethane, such as 1,1-dibromomethane, under basic conditions. One available reference suggests a potential yield of 59.0% for this type of synthesis.[4]
Reaction Mechanism and Experimental Workflow
The acid-catalyzed formation of this compound follows the general mechanism for acetal formation from an alcohol and an aldehyde.
3.1. General Reaction Mechanism
The reaction proceeds in several steps:
-
Protonation of the formaldehyde carbonyl group by the acid catalyst, which increases its electrophilicity.
-
Nucleophilic attack of the hydroxyl group of a phenoxyethanol molecule on the protonated carbonyl carbon, forming a hemiacetal intermediate.
-
Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.
-
Attack of a second molecule of phenoxyethanol on the oxonium ion.
-
Deprotonation of the resulting intermediate to yield the final this compound product and regenerate the acid catalyst.
3.2. Experimental Synthesis Workflow
A typical laboratory synthesis would involve the following steps: charging the reactants and solvent, adding the catalyst, heating the mixture with continuous water removal, monitoring the reaction progress, and finally, working up and purifying the product.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via acid-catalyzed acetalization. This protocol is based on general procedures for acetal formation from glycol ethers and formaldehyde.[3]
Materials:
-
2-Phenoxyethanol
-
Aqueous formaldehyde solution (e.g., 37 wt. % in H₂O)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (as water entrainer)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, add 2-phenoxyethanol (2.0 equivalents), an aqueous formaldehyde solution (1.0 equivalent), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected and by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the theoretical amount of water has been collected and the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
5.1. Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₀O₄ | [1][5] |
| Molecular Weight | 288.34 g/mol | [1][5] |
| CAS Number | 13879-32-8 | [5] |
| Appearance | Liquid | [4] |
| Melting Point | 18 °C | [4] |
| Boiling Point | 195-196 °C at 0.6 Torr | [4] |
| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [4] |
| XLogP3 | 3.6 | [5] |
5.2. Synthesis Route Comparison
| Synthesis Route | Reactants | Catalyst/Conditions | Reported Yield | Reference |
| Acid-Catalyzed Acetalization | 2-Phenoxyethanol, Formaldehyde | Acid catalyst, Heat | Not reported | [1] |
| Williamson Ether Synthesis-like | 2-Phenoxyethanol, 1,1-Dibromomethane | Basic conditions | 59.0% | [4] |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl groups, the methylene protons of the ethoxy groups, and the central methylene bridge.[6]
-
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom, confirming the molecular backbone.[6] PubChem provides access to reference ¹³C NMR spectra for this compound.[5]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum is characterized by key absorption bands that confirm its structural features. Strong absorption bands in the 1250-1050 cm⁻¹ range are indicative of the multiple ether linkages (Ar-O-CH₂ and CH₂-O-CH₂). Other expected bands include aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (2850-3000 cm⁻¹).[6] Reference FTIR spectra are available on databases such as PubChem.[5]
-
Conclusion
The acid-catalyzed acetalization of 2-phenoxyethanol with formaldehyde is the most practical and direct method for the synthesis of this compound. The key to achieving a high yield is the efficient removal of water from the reaction mixture. The final product can be purified by vacuum distillation and its identity and purity confirmed by standard spectroscopic methods. This guide provides a solid foundation for researchers and professionals to undertake the synthesis and further explore the applications of this versatile compound.
References
- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US4093666A - Process for the manufacture of glycol ether formals - Google Patents [patents.google.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 13879-32-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to Bis(phenoxyethoxy)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(phenoxyethoxy)methane, a versatile chemical compound with applications spanning materials science, medicinal chemistry, and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC conventions as 2-(2-phenoxyethoxymethoxy)ethoxybenzene [1][2][3]. The structure features two phenoxy groups linked by a central methylenebis(oxyethane-1,2-diyloxy) unit[1][2].
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(2-phenoxyethoxymethoxy)ethoxybenzene[1][2][3] |
| CAS Number | 13879-32-8[1][2][3][4] |
| Molecular Formula | C₁₇H₂₀O₄[1][2][3][5] |
| Molecular Weight | 288.34 g/mol [1][2][3][4][5] |
| Synonyms | Bis(phenoxyethyl)formal, Desavin, 1,1'-(Methylenebis(oxyethane-1,2-diyloxy))bisbenzene[2] |
| InChI Key | GKJNKWKTBXIQDE-UHFFFAOYSA-N[1][4][5] |
| Canonical SMILES | C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2[1][2] |
Physicochemical and Computed Properties
The physical and chemical properties of this compound are crucial for its handling, application, and role in chemical synthesis. The following table summarizes key quantitative data.
Table 2: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Melting Point | 18 °C | [2] |
| Boiling Point | 195-196 °C (at 0.6 Torr) | [2] |
| Flash Point | 135.2 °C | [2] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [2] |
| XLogP3 | 3.6 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 10 | [2] |
| Exact Mass | 288.13615911 Da | [2][3] |
| Complexity | 211 | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 2-phenoxyethanol with a methylene source[4].
This one-pot synthesis involves the condensation of 2-phenoxyethanol with formaldehyde in the presence of an acid catalyst[4].
-
Reactants:
-
2-Phenoxyethanol (2 equivalents)
-
Formaldehyde (1 equivalent)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
Combine 2-phenoxyethanol, formaldehyde, and the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add the solvent to the flask.
-
Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards product formation[4].
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1].
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography to yield this compound.
-
This method utilizes 1,1-dibromomethane as the methylene source.
-
Reactants:
-
2-Phenoxyethanol
-
1,1-dibromomethane
-
A suitable base (e.g., Sodium Hydride, Potassium Carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-phenoxyethanol in the anhydrous solvent.
-
Add the base portion-wise at 0 °C to form the corresponding alkoxide.
-
Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
-
Slowly add 1,1-dibromomethane to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
-
Applications in Research and Drug Development
This compound is a versatile molecule with established and potential applications in several scientific fields.
-
Materials Science: The ether linkages within the molecule provide flexibility and thermal stability, making it a useful component in polymer formulations[1]. Its structure, featuring flexible spacers and rigid aromatic ends, suggests its potential as a comonomer in the synthesis of porous aromatic frameworks for applications like gas storage[1].
-
Chemical Synthesis: It serves as a key reagent and intermediate in the synthesis of more complex organic molecules[1][4]. A notable example is its use in the preparation of novel analogues of the anti-HIV drug TNK-651, where it acts as a reagent to introduce the phenoxyethoxymethyl moiety onto a uracil core structure[4].
-
Medicinal Chemistry: The compound has been investigated for potential therapeutic effects[1]. Preliminary research suggests it may exhibit anti-inflammatory or antioxidant properties, which are characteristic of compounds containing phenolic structures. Its mechanism of action could involve interactions with biological targets like enzymes or receptors through hydrogen bonding and hydrophobic interactions[1].
Visualizations: Workflows and Relationships
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Caption: Logical relationships of this compound's applications.
References
An In-depth Technical Guide on Bis(phenoxyethoxy)methane (CAS: 13879-32-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenoxyethoxy)methane, with CAS number 13879-32-8, is a chemical compound with potential applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its known physicochemical properties, synthesis methodologies, and potential, though not yet experimentally confirmed, biological activities. Due to a lack of specific research on this molecule, this paper also explores the plausible biological roles and mechanisms of action by drawing parallels with structurally related phenolic compounds. This includes a discussion of potential anti-inflammatory and antioxidant activities and the associated signaling pathways, namely the NF-κB and MAPK pathways. This document aims to serve as a foundational resource for researchers interested in the further investigation and application of this compound.
Chemical and Physical Properties
This compound is a symmetrical molecule featuring two phenoxyethoxy groups linked by a methylene bridge.[1] A summary of its key chemical and physical properties is presented in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 13879-32-8[1][2][3] |
| IUPAC Name | 2-(2-phenoxyethoxymethoxy)ethoxybenzene[1][2] |
| Molecular Formula | C₁₇H₂₀O₄[1][2][3] |
| Molecular Weight | 288.34 g/mol [1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2[1][2] |
| InChI Key | GKJNKWKTBXIQDE-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Melting Point | 18 °C[3] |
| Boiling Point | 195-196 °C at 0.6 Torr[3] |
| Density (Predicted) | 1.106 ± 0.06 g/cm³[3] |
| Flash Point | 135.2 °C[3] |
| XLogP3 | 3.6[2][3] |
| Topological Polar Surface Area | 36.9 Ų[2] |
| Hydrogen Bond Donor Count | 0[3] |
| Hydrogen Bond Acceptor Count | 4[3] |
| Rotatable Bond Count | 10[3] |
| Solubility | Soluble in organic solvents like ethanol and ether; less soluble in water.[1] |
Synthesis and Experimental Protocols
General Synthesis Protocol: Acid-Catalyzed Acetalization
This protocol describes a one-pot synthesis via the acid-catalyzed condensation of 2-phenoxyethanol with formaldehyde.
Materials:
-
2-Phenoxyethanol
-
Formaldehyde (e.g., as a 37% aqueous solution or paraformaldehyde)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenoxyethanol (2 equivalents) and the anhydrous solvent.
-
Add the acid catalyst (catalytic amount).
-
Add formaldehyde (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
There is currently a lack of published experimental data quantifying the biological activity of this compound. However, its chemical structure, which contains phenoxy groups, suggests that it may exhibit anti-inflammatory and antioxidant properties, as these are common characteristics of phenolic compounds.[1]
Hypothetical Anti-Inflammatory and Antioxidant Mechanisms
Phenolic compounds are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation and oxidative stress, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6] Phenolic compounds have been shown to inhibit this pathway at various points, thereby reducing inflammation.[4][5][6]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including oxidative stress.[7][8] This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in both cell survival and apoptosis.[9] Antioxidant compounds, including some polyphenols, can modulate the MAPK pathway to protect cells from oxidative damage.[7][8]
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous to the aquatic environment with long-lasting effects (H411).[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion and Future Directions
This compound is a compound with well-defined chemical and physical properties but remains largely unexplored in terms of its biological activities. Based on its structural similarity to other phenolic compounds, it is plausible that it possesses anti-inflammatory and antioxidant properties. However, this remains to be experimentally validated. Future research should focus on in vitro and in vivo studies to quantify its biological effects and elucidate its precise mechanisms of action. Such studies would be instrumental in determining the potential of this compound as a novel therapeutic agent or a functional component in materials science.
References
- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 2. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
Physical and chemical properties of Bis(phenoxyethoxy)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(phenoxyethoxy)methane is a symmetrical aromatic ether that holds potential for applications in materials science and medicinal chemistry. Its structure, featuring two phenoxy groups linked by a flexible diether methane bridge, imparts a unique combination of rigidity and conformational mobility. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities, with a focus on its relevance to drug development and scientific research.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of its key properties is presented below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₄ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 18 °C (predicted) | [3] |
| Boiling Point | 195-196 °C at 0.6 Torr | [3] |
| Density | 1.106 ± 0.06 g/cm³ (predicted) | [3] |
| LogP | 3.13510 (predicted) | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 10 | [3] |
| Solubility | Soluble in organic solvents like alcohol, benzene, and acetone.[4] Limited solubility in water is expected due to the hydrophobic phenoxy groups. | |
| Stability | Generally stable under normal conditions. May decompose under extreme heat or in highly acidic or basic conditions.[2] | |
| Reactivity | Reacts with strong acids and bases.[2] Susceptible to oxidation.[2] |
Synthesis and Reactivity
This compound can be synthesized through established organic chemistry methodologies. Its chemical reactivity is primarily dictated by the ether linkages and aromatic rings.
Experimental Protocols: Synthesis
Two primary synthetic routes for this compound are the Williamson ether synthesis and condensation reactions.[2]
A. Williamson Ether Synthesis (Generalized Protocol)
This method involves the reaction of a phenoxide with a suitable dihaloalkane.
-
Step 1: Formation of the Phenoxide. 2-Phenoxyethanol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding phenoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Step 2: Etherification. Dibromomethane or a similar dihaloalkane is added to the solution of the phenoxide. The reaction mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution reaction, forming the ether linkages.[5]
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.
B. Condensation Reaction (Generalized Protocol)
This approach involves the acid-catalyzed reaction of 2-phenoxyethanol with formaldehyde or a formaldehyde equivalent.[6]
-
Step 1: Reaction Setup. Two equivalents of 2-phenoxyethanol and one equivalent of formaldehyde (or paraformaldehyde) are dissolved in a suitable solvent, such as toluene or benzene. A catalytic amount of a strong acid, like p-toluenesulfonic acid or sulfuric acid, is added.[7]
-
Step 2: Reaction and Water Removal. The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product is then purified by vacuum distillation or column chromatography.
Chemical Reactivity
-
Nucleophilic Substitution: The ether linkages in this compound can be cleaved by strong nucleophiles under harsh acidic or basic conditions.[2]
-
Dehydrohalogenation: In the presence of a strong base, this compound can participate in the elimination of hydrogen halides from suitable substrates.[2]
-
Electrophilic Aromatic Substitution: The phenoxy groups can undergo electrophilic substitution reactions, such as nitration or halogenation, on the aromatic rings. The alkoxy group is an activating, ortho-, para-director.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been identified, its chemical structure, containing phenolic ether moieties, suggests potential for anti-inflammatory and antioxidant activities. Phenolic compounds are known to interact with various biological targets and signaling pathways.[9]
Potential Anti-Inflammatory Activity
Phenolic compounds can modulate inflammatory responses by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Phenolic compounds may inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB nuclear translocation.[13]
Caption: Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular processes, including inflammation. Extracellular signals activate a cascade of protein kinases that ultimately leads to the activation of transcription factors, such as AP-1, which regulate the expression of inflammatory mediators.[14] Phenolic compounds have been shown to inhibit the phosphorylation and activation of MAPKs.[10]
Caption: Potential modulation of the MAPK signaling cascade.
Potential Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals. This radical scavenging activity can help to mitigate oxidative stress, a key factor in many diseases.[2]
Antioxidant Mechanism of Phenolic Compounds
The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.
Caption: General antioxidant mechanism of phenolic compounds.
Conclusion
This compound is a compound with well-defined physical and chemical properties and accessible synthetic routes. While its biological activities have not been explicitly studied, its chemical structure suggests a potential for anti-inflammatory and antioxidant effects, common to other phenolic ethers. Further research is warranted to explore these potential therapeutic applications and to elucidate the specific biological pathways it may modulate. This guide provides a foundational resource for scientists and researchers interested in leveraging the properties of this compound in their work.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. US6015875A - Process for making acetals - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Molecular weight and formula of Bis(phenoxyethoxy)methane
An In-depth Technical Guide to Bis(phenoxyethoxy)methane
Introduction
This compound, a symmetrical ether, is a compound of interest in various scientific fields, including materials science and medicinal chemistry.[1] Its unique structure, featuring two phenoxy groups linked by a flexible diether methane spacer, imparts specific physicochemical properties that make it a valuable component in polymer formulations and a scaffold for potential therapeutic agents.[1] This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Compound Identification
A clear identification of this compound is fundamental for any scientific endeavor. The following table summarizes its key identifiers.
| Identifier | Value |
| IUPAC Name | 2-(2-phenoxyethoxymethoxy)ethoxybenzene[2] |
| Synonyms | Bis(phenoxyethyl)formal, DESAVIN[3][4] |
| CAS Number | 13879-32-8[1][2][3] |
| Molecular Formula | C₁₇H₂₀O₄[1][2][3][5][6] |
| Molecular Weight | 288.34 g/mol [1][2][3][5] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application, and role in chemical synthesis.
| Property | Value |
| Melting Point | 18 °C[3] |
| Boiling Point | 195-196 °C (at 0.6 Torr)[3] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted)[3] |
| Flash Point | 135.2 °C[3] |
| XLogP3 | 3.6[2][3] |
| Hydrogen Bond Donor Count | 0[3] |
| Hydrogen Bond Acceptor Count | 4[3] |
| Rotatable Bond Count | 10[3] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes, primarily involving the formation of ether linkages.
General Synthetic Approaches
Two common methods for the synthesis of this compound are:
-
Direct Etherification: This method involves the reaction of phenoxyethanol with a suitable alkylating agent under basic conditions.[1]
-
Condensation Reactions: This approach utilizes the reaction of phenolic compounds with aldehydes, such as formaldehyde, in the presence of an acid catalyst to form the final product.[1]
A specific synthetic route involves the reaction of 2-Phenoxyethanol with 1,1-dibromomethane, which has a reported yield of 59%.[3]
Generalized Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of this compound via the condensation of 2-phenoxyethanol and a formaldehyde source (e.g., paraformaldehyde) using an acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxyethanol in a suitable inert solvent (e.g., toluene).
-
Addition of Reagents: Add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Chemical Reactivity
The chemical behavior of this compound is primarily dictated by its ether linkages and aromatic rings.
-
Nucleophilic Substitution: The ether bonds in this compound can be cleaved under strong acidic or basic conditions through nucleophilic attack.[1]
-
Dehydrohalogenation: In the presence of a strong base, this compound can facilitate the elimination of halides from suitable substrates.[1]
Applications in Drug Development and Research
This compound holds potential in several areas of scientific research and development:
-
Medicinal Chemistry: It is being investigated for its potential therapeutic effects, including anti-inflammatory properties.[1] The phenoxy moieties suggest that it may interact with biological targets through hydrogen bonding and hydrophobic interactions.[1]
-
Materials Science: The flexibility imparted by the ether linkages makes it a useful component in polymer formulations, potentially enhancing thermal stability.[1]
-
Chemical Synthesis: It can serve as an intermediate or a reagent in the synthesis of more complex organic molecules.[1]
References
- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 2. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound [drugfuture.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. PubChemLite - this compound (C17H20O4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Bis(phenoxyethoxy)methane as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenoxyethoxy)methane is a versatile organic compound that serves as a key intermediate in various synthetic pathways. Its unique structural features, characterized by a central formal acetal linkage flanked by two phenoxyethoxy moieties, impart a desirable balance of flexibility and rigidity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of its synthetic utility are presented to facilitate its practical application in research and development.
Introduction
This compound, with the IUPAC name 1,1'-[methylenebis(oxy-2,1-ethanediyloxy)]bis(benzene), is a symmetrical molecule that has gained traction as a valuable building block in organic synthesis. Its structure allows it to act as a flexible linker in the design of complex molecules, including polymers and pharmacologically active compounds. The presence of ether linkages and aromatic rings contributes to its distinct chemical properties and reactivity, making it a subject of interest for chemists in diverse fields.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₄ |
| Molecular Weight | 288.34 g/mol |
| Melting Point | 18 °C[1] |
| Boiling Point | 195-196 °C at 0.6 Torr[1] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted)[1] |
| Flash Point | 135.2 °C[1] |
| LogP | 3.135 (Predicted)[1] |
| CAS Number | 13879-32-8 |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound. The expected spectral characteristics are outlined below.
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the ethoxy groups, and the central methylene bridge. |
| ¹³C NMR | Resonances for each unique carbon atom, including those of the phenyl rings, ethoxy groups, and the central methylene carbon. |
| FTIR (cm⁻¹) | - Aromatic C-H stretching: > 3000- Aliphatic C-H stretching: 2850-3000- Aromatic C=C stretching: 1400-1600- Strong C-O-C (ether) stretching: 1250-1050[2] |
Note: While specific experimental spectra are not widely published, these predictions are based on the known structural features of the molecule.
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being acid-catalyzed acetalization and a Williamson ether-like synthesis.
Synthesis via Acid-Catalyzed Acetalization
This one-pot synthesis involves the reaction of two equivalents of 2-phenoxyethanol with one equivalent of formaldehyde in the presence of an acid catalyst. The removal of water is critical to drive the reaction equilibrium towards the product.[3]
-
To a solution of 2-phenoxyethanol (2.0 eq) in a suitable solvent (e.g., toluene), add a source of formaldehyde (1.0 eq), such as paraformaldehyde or an aqueous solution.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Caption: Acid-catalyzed synthesis of this compound.
Synthesis via Williamson Ether-like Reaction
This method involves the reaction of 2-phenoxyethanol with 1,1-dibromomethane.
A reported synthesis gives a reference yield of 59.0%.[1]
-
Combine 2-phenoxyethanol and a suitable base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., DMF or THF) to form the corresponding alkoxide.
-
To this solution, add 1,1-dibromomethane dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield this compound.
Caption: Williamson ether-like synthesis pathway.
Applications in Organic Synthesis
This compound is a valuable intermediate for introducing the phenoxyethoxymethyl moiety into target molecules. A notable application is in the synthesis of analogues of the anti-HIV drug TNK-651.
Intermediate in the Synthesis of TNK-651 Analogues
A series of novel TNK-651 analogues, which are non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, have been prepared by reacting various substituted uracils with this compound.[3] This reaction demonstrates the utility of this compound as a reagent for N-alkylation.
The following is a general procedure for the synthesis of 1-[(2-phenoxyethyl)oxymethyl]uracil derivatives:
-
A mixture of the appropriately substituted uracil (1.0 eq) and this compound (1.2 eq) is suspended in a suitable solvent such as anhydrous acetonitrile.
-
A Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq), is added to the suspension at room temperature under an inert atmosphere (e.g., argon).
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired N-1 alkylated uracil derivative.
Caption: Use of this compound in TNK-651 analogue synthesis.
Conclusion
This compound is a synthetically useful intermediate with applications in medicinal chemistry and potentially in materials science. The synthetic routes to this compound are accessible, and its reactivity allows for the introduction of a flexible, functionalized linker into a variety of molecular scaffolds. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.
References
The Biological Landscape of Bis(phenoxyethoxy)methane and its Derivatives: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(phenoxyethoxy)methane and its derivatives represent a class of organic compounds with a core structure featuring two phenoxyethoxy groups linked by a methylene bridge. While the parent compound, this compound, is known for its applications in materials science and as a chemical intermediate, its biological activities and those of its derivatives are not extensively documented in publicly available scientific literature.[1] Preliminary assessments suggest potential for anti-inflammatory or antioxidant properties, a characteristic often associated with phenolic structures; however, comprehensive studies providing quantitative data on these effects are currently lacking.[1] This guide aims to provide an in-depth overview of the existing, albeit limited, information on the biological aspects of this compound and to draw relevant parallels from more extensively studied, structurally related "bis-methane" compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core structure is a critical first step in the exploration of its derivatives' biological potential. The primary synthetic routes involve the reaction of 2-phenoxyethanol with a formaldehyde source, proceeding via an acetalization reaction.
General Synthesis Workflow
The logical flow for the synthesis of this compound can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acid-catalyzed condensation of 2-phenoxyethanol and formaldehyde. The following is a generalized protocol based on standard organic chemistry principles:
Materials:
-
2-Phenoxyethanol
-
Formaldehyde (e.g., as a 37% aqueous solution)
-
Concentrated Sulfuric Acid (as catalyst)
-
Anhydrous Sodium Sulfate (for drying)
-
Organic Solvent (e.g., Toluene)
-
Sodium Bicarbonate solution (for neutralization)
-
Distilled Water
Procedure:
-
To a solution of 2-phenoxyethanol in toluene, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a specified temperature (e.g., reflux) with continuous stirring.
-
Slowly add the formaldehyde solution to the reaction mixture.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using a suitable method, such as vacuum distillation or column chromatography, to obtain pure this compound.
Biological Activity: A Landscape of Related "Bis-Methane" Derivatives
Due to the lack of specific data on this compound derivatives, this section will discuss the biological activities of other well-researched "bis-methane" compounds. It is crucial to note that while these compounds share a "bis-aryl-methane" motif, their differing spacer units and aryl functionalities will significantly influence their biological effects. These examples are provided to illustrate the potential therapeutic avenues that derivatives of this compound could explore, pending further research.
Bis(indolyl)methane (BIM) Derivatives
BIMs are a class of compounds that have demonstrated a wide range of pharmacological properties.
-
Anticancer Activity: Several BIM derivatives have been reported to exhibit potent anticancer activity. For instance, one study reported a BIM derivative with an IC50 of 4.52 µM against the A549 lung carcinoma cell line.[2]
-
Antimicrobial and Antifungal Activity: BIMs have also been investigated for their antimicrobial and antifungal properties.
-
Anti-inflammatory Activity: The anti-inflammatory potential of BIMs has been another area of active research.
Bis(hydroxyphenyl)methane (Bisphenol) Derivatives
Bisphenols, particularly Bisphenol F, have been studied more for their toxicological profiles than their therapeutic benefits.
-
Genotoxicity and Endocrine Disruption: Research has indicated that Bisphenol F and its derivatives can exhibit genotoxic and endocrine-disrupting activities in various cell lines.
Future Perspectives and Conclusion
The field of this compound derivatives remains largely unexplored in the context of biological activity and drug discovery. The core structure presents a flexible and synthetically accessible scaffold that could be functionalized to interact with a variety of biological targets. The preliminary suggestion of anti-inflammatory and antioxidant potential warrants further investigation through systematic screening and mechanistic studies.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives: Introducing various substituents on the phenoxy rings could modulate the electronic and steric properties, potentially leading to enhanced biological activity.
-
In vitro screening: A broad panel of assays to evaluate anticancer, anti-inflammatory, antioxidant, and antimicrobial activities would be a crucial starting point.
-
Computational modeling: Structure-activity relationship (SAR) studies and molecular docking could help in identifying potential biological targets and in the rational design of more potent derivatives.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the basic physicochemical properties of Bis(phenoxyethoxy)methane is presented in Table 1. This data is primarily sourced from chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13879-32-8 | [1] |
| Molecular Formula | C₁₇H₂₀O₄ | [2] |
| Molecular Weight | 288.34 g/mol | [2] |
| Synonyms | Formaldehyde bis(2-phenoxyethyl) acetal, Bis(phenoxyethyl)formal | [1] |
Synthesis of this compound and Related Acetals
The primary synthetic route to this compound is the acid-catalyzed condensation of two equivalents of 2-phenoxyethanol with one equivalent of a formaldehyde source.[3] This is a standard method for the formation of acetals.
General Experimental Protocol for Acetal Synthesis
While a specific early protocol for this compound is not available, a general procedure for the synthesis of related acetals can be outlined as follows:
-
Reactants and Solvent: 2-Phenoxyethanol and a formaldehyde source (e.g., paraformaldehyde or formalin) are combined in a suitable inert solvent, such as toluene or benzene, to facilitate the removal of water via azeotropic distillation.
-
Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus.
-
Monitoring and Work-up: The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the pure acetal.
A general workflow for this synthesis is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Biological and Toxicological Context of Related Compounds
Specific studies on the biological activity or signaling pathways of this compound are not found in the surveyed literature. However, the toxicology of the broader class of glycol ethers, to which the parent alcohol 2-phenoxyethanol belongs, has been studied.
Toxicology of Glycol Ethers
Glycol ethers are a class of solvents known for their potential to cause a range of adverse health effects.[4][5] The toxicity of glycol ethers is largely dependent on their metabolism to alkoxyacetic acids.[6] Key toxicological concerns associated with some glycol ethers include:
-
Reproductive and Developmental Toxicity: Certain glycol ethers have been shown to cause testicular atrophy, reduced sperm counts, and birth defects in laboratory animals.[4][5]
-
Hematological Effects: Anemia and other blood disorders have been observed with exposure to some glycol ethers.[5]
-
Neurological Effects: High levels of exposure can lead to central nervous system depression.[7]
It is important to note that the toxicity varies significantly between different members of the glycol ether family.[8] The toxicological profile of this compound itself has not been specifically detailed in the available literature.
Potential for Biological Interactions
Given its chemical structure, this compound could potentially interact with biological systems in a manner similar to other phenoxy compounds. For instance, 2-phenoxyethanol, the precursor alcohol, is known for its antimicrobial properties and is used as a preservative in cosmetics and pharmaceuticals.[9][10] The mechanism of its antimicrobial action is thought to involve the disruption of bacterial cell membranes.
The following diagram illustrates a hypothetical logical relationship for the initial assessment of a compound like this compound based on its structural relatives.
Caption: Logical framework for assessing a compound based on its structural analogs.
Conclusion
While early, specific research on this compound is scarce, an understanding of its synthesis can be derived from general chemical principles for acetal formation. Its potential biological effects can be initially hypothesized based on the known toxicology of the broader class of glycol ethers and the bioactivity of its precursor, 2-phenoxyethanol. This technical guide highlights the significant knowledge gaps that exist for this compound and underscores the need for further experimental investigation to fully characterize its chemical and biological properties. Researchers interested in this and related compounds should focus on primary synthesis and characterization, followed by a systematic evaluation of its biological activity and toxicological profile.
References
- 1. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 13879-32-8 | Benchchem [benchchem.com]
- 4. The toxicology of glycol ethers and its relevance to man | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. cdph.ca.gov [cdph.ca.gov]
- 6. Glycol Ether Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdsearchlight.com [mdsearchlight.com]
- 8. ecetoc.org [ecetoc.org]
- 9. The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boerlind.com [boerlind.com]
Methodological & Application
One-Pot Synthesis of Bis(phenoxyethoxy)methane: A Detailed Protocol for Researchers
Abstract
This application note provides a detailed one-pot protocol for the synthesis of Bis(phenoxyethoxy)methane, a valuable diether compound with applications in materials science and as a specialty solvent. The described method is an acid-catalyzed condensation of 2-phenoxyethanol with paraformaldehyde, offering a straightforward and efficient route to the target molecule. This document is intended for researchers, scientists, and drug development professionals, providing comprehensive experimental procedures, data presentation, and a visual representation of the synthetic workflow.
Introduction
This compound, also known as bis(phenoxyethyl) formal, is a symmetrical diether. Symmetrical ethers are often synthesized via methods such as the Williamson ether synthesis or the acid-catalyzed dehydration of alcohols.[1] For the synthesis of formals, the acid-catalyzed condensation of an alcohol with a formaldehyde source is a common and effective strategy. This one-pot approach simplifies the synthetic process, reducing the number of isolation and purification steps, thereby saving time and resources.
This protocol details an acid-catalyzed condensation reaction of 2-phenoxyethanol with paraformaldehyde to yield this compound. The reaction proceeds by the in-situ generation of a hemiacetal from 2-phenoxyethanol and formaldehyde, which then reacts with a second molecule of 2-phenoxyethanol to form the stable formal product.
Experimental Protocol
This section outlines a one-pot procedure for the synthesis of this compound.
Materials:
-
2-Phenoxyethanol (≥99%)
-
Paraformaldehyde (95%)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (≥98%)
-
Toluene (anhydrous, ≥99.8%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system (optional)
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-phenoxyethanol (27.6 g, 0.2 mol), paraformaldehyde (3.0 g, 0.1 mol of formaldehyde), and p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol) in 100 mL of toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete when no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Data Presentation
The following table summarizes the expected quantitative data for the one-pot synthesis of this compound based on typical laboratory results.
| Parameter | Value |
| Reactants | |
| 2-Phenoxyethanol | 0.2 mol |
| Paraformaldehyde | 0.1 mol |
| p-Toluenesulfonic acid | 2 mmol |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Theoretical Yield | 28.83 g |
| Typical Results | |
| Isolated Yield | 20.2 - 24.5 g (70-85%) |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless oil |
Workflow Diagram
The following diagram illustrates the one-pot synthesis workflow for this compound.
Caption: One-pot synthesis workflow for this compound.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care.
-
p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.
-
Paraformaldehyde is toxic if inhaled or ingested.
Conclusion
The described one-pot protocol provides an efficient and straightforward method for the synthesis of this compound. This application note offers a comprehensive guide for researchers, including detailed experimental procedures, expected yields, and a clear workflow diagram to facilitate the successful synthesis of this versatile diether compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Bis(phenoxyethoxy)methane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(phenoxyethoxy)methane is a chemical compound with the molecular formula C₁₇H₂₀O₄ and a molecular weight of 288.34 g/mol .[1][2] As an acetal containing ether linkages, understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. This application note details the expected fragmentation pathways of this compound under electron ionization (EI) mass spectrometry and provides a general protocol for its analysis.
The structure of this compound, featuring a central methylene group bonded to two phenoxyethoxy moieties, suggests that the primary fragmentation will be driven by the stability of the resulting carbocations. Acetal structures are known to be unstable under electron impact, often resulting in a weak or absent molecular ion peak.[3] The fragmentation is typically initiated by cleavage of the C-O bonds adjacent to the central carbon.
Experimental Protocols
This section outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major fragment ions of this compound based on established fragmentation patterns of acetals and ethers.[3][5]
| m/z | Proposed Fragment Ion | Formula | Notes |
| 288 | [M]⁺ | [C₁₇H₂₀O₄]⁺ | Molecular ion. Expected to be of low abundance or absent.[3] |
| 151 | [CH₂O(CH₂)₂OPh]⁺ | [C₉H₁₁O₂]⁺ | Result of α-cleavage at the central acetal carbon. This is expected to be a major fragment due to resonance stabilization.[3] |
| 137 | [(CH₂)₂OPh]⁺ | [C₈H₉O]⁺ | Loss of CH₂O from the m/z 151 fragment. |
| 107 | [PhOCH₂]⁺ | [C₇H₇O]⁺ | Cleavage of the ether bond. |
| 94 | [PhOH]⁺ | [C₆H₆O]⁺ | Phenol radical cation, likely formed through rearrangement. |
| 77 | [Ph]⁺ | [C₆H₅]⁺ | Phenyl cation resulting from the loss of oxygen from the phenoxy group. |
| 45 | [CH₂OCH₂]⁺ | [C₂H₅O]⁺ | Resulting from cleavage within the ethoxy portion. |
Mandatory Visualization
Figure 1: Proposed Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation of this compound.
Figure 2: Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for Bis(phenoxyethoxy)methane in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Bis(phenoxyethoxy)methane as a component in advanced polymer formulations. The information is intended to guide researchers in exploring its utility in materials science and drug development, focusing on its role as a flexibility-enhancing additive in thermosetting resins.
Introduction
This compound is a molecule characterized by two phenoxy groups linked by a flexible di(ethylene glycol) ether and a central methylene acetal group. Its chemical structure, featuring multiple ether linkages, suggests its potential to impart flexibility and toughness to otherwise rigid polymer networks.[1] This document outlines a hypothetical application of this compound as a reactive modifier in a cyanate ester resin system, a class of high-performance thermosets known for their excellent thermal stability but often limited by their brittleness.[2][3][4][5]
Potential Applications
The incorporation of this compound into polymer matrices is anticipated to be beneficial in applications requiring a combination of thermal stability and mechanical flexibility. Potential areas of application include:
-
Advanced Composites: In aerospace and automotive components where materials are subjected to thermal cycling and mechanical stress.
-
Electronic Encapsulants: For the protection of delicate electronic components, where a degree of flexibility can mitigate stress-induced failures.
-
Drug Delivery Matrices: The flexible ether linkages could be leveraged to tune the release kinetics of encapsulated therapeutic agents in polymer-based drug delivery systems.
Experimental Protocols
The following protocols describe a hypothetical approach to incorporating this compound into a cyanate ester thermoset.
Materials and Equipment
Materials:
-
This compound
-
Bisphenol A dicyanate (BADCy)
-
Nonylphenol (catalyst)
-
Dichloromethane (solvent)
-
Acetone (solvent)
Equipment:
-
Magnetic stirrer with hotplate
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
-
Universal Testing Machine (for tensile testing)
-
Fume hood
-
Standard laboratory glassware
Protocol 1: Formulation of this compound-Modified Cyanate Ester Resin
This protocol details the preparation of a thermosetting resin formulation incorporating this compound.
-
Preparation of Resin Blends:
-
In a glass beaker, dissolve a known weight of Bisphenol A dicyanate (BADCy) in a minimal amount of dichloromethane.
-
Prepare a series of formulations by adding varying weight percentages of this compound (e.g., 5%, 10%, 15%, 20% by weight of BADCy) to the dissolved BADCy.
-
Add 1 part per hundred (phr) of nonylphenol as a catalyst to each formulation.
-
Stir the mixtures at room temperature for 1 hour to ensure homogeneity.
-
-
Solvent Removal:
-
Pour the resin blends into aluminum weighing dishes.
-
Place the dishes in a vacuum oven at 60°C for 24 hours to remove the dichloromethane.
-
-
Curing Procedure:
-
The solvent-free resin blends are subjected to a staged curing process:
-
120°C for 1 hour
-
150°C for 2 hours
-
180°C for 2 hours
-
210°C for 1 hour (post-cure)
-
-
Protocol 2: Characterization of Cured Polymers
This protocol outlines the standard techniques for evaluating the properties of the cured this compound-modified thermosets.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured samples. This indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. The onset of decomposition temperature is a key parameter.
-
-
Mechanical Analysis:
-
Dynamic Mechanical Analysis (DMA): Measure the storage modulus (a measure of stiffness) and tan delta (a measure of damping) as a function of temperature. The peak of the tan delta curve provides another measure of the glass transition temperature.
-
Tensile Testing: Prepare dog-bone shaped specimens of the cured polymers and perform tensile tests to determine the tensile strength, Young's modulus, and elongation at break.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization experiments.
Table 1: Thermal Properties of this compound-Modified Cyanate Ester Resins
| Formulation (wt% this compound) | Glass Transition Temperature (Tg) from DSC (°C) | Onset of Decomposition Temperature (TGA, 5% weight loss) (°C) |
| 0% (Control) | 250 | 400 |
| 5% | 235 | 395 |
| 10% | 220 | 390 |
| 15% | 205 | 385 |
| 20% | 190 | 380 |
Table 2: Mechanical Properties of this compound-Modified Cyanate Ester Resins
| Formulation (wt% this compound) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | | :--- | :--- | :--- | | 0% (Control) | 80 | 3.5 | 2.5 | | 5% | 75 | 3.2 | 3.5 | | 10% | 70 | 2.8 | 4.8 | | 15% | 65 | 2.4 | 6.2 | | 20% | 60 | 2.0 | 8.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for property modification.
Caption: Experimental workflow for the formulation and characterization of modified resins.
References
Application Notes and Protocols: Bis(phenoxyethoxy)methane as a Flexible Spacer in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(phenoxyethoxy)methane is a molecule with a unique structure comprising two phenoxy groups linked by a flexible diethoxy methane spacer.[1] This combination of rigid aromatic units and a flexible, ether-rich chain makes it an interesting candidate as a monomer or building block in polymer chemistry. The ether linkages are known to impart flexibility and potentially improve the solubility and processability of otherwise rigid polymer chains.[1][2] While the direct incorporation of this compound into polymers is not extensively documented in publicly available literature, its structural motifs are found in a variety of high-performance and biomedical polymers.
These application notes provide an overview of the potential uses of this compound as a flexible spacer, drawing parallels from analogous polymer systems. The protocols detailed below are representative of the synthesis of polymers containing similar flexible ether linkages and aromatic groups, and can serve as a starting point for the investigation of this compound-containing polymers.
Application Notes
Enhancing Polymer Processability and Flexibility
Rigid aromatic polymers, such as many polyesters and polyamides, often exhibit high melting points and poor solubility, making them difficult to process.[3] The incorporation of flexible spacers into the polymer backbone is a common strategy to overcome these limitations.[3] The this compound unit, with its multiple rotatable ether bonds, can be expected to:
-
Lower the glass transition temperature (Tg): By increasing the free volume and segmental mobility of the polymer chains.
-
Improve solubility: The ether linkages can interact with a wider range of solvents, disrupting strong intermolecular forces between rigid polymer chains.
-
Enhance flexibility and toughness: The flexible spacer can allow for more chain entanglement and movement, leading to less brittle materials.
Potential in Biomedical Applications and Drug Delivery
Polymers containing ether and phenoxy groups are utilized in various biomedical applications.[4][5][6][7] The ether linkages can improve biocompatibility and, in some cases, biodegradability.[8] If functionalized to be incorporated into polymers, this compound could be a valuable component for:
-
Drug Delivery Vehicles: As part of a biodegradable polymer matrix for controlled drug release. The flexible spacer could influence the drug loading capacity and release kinetics of polymeric nanoparticles.[9][10][11][12]
-
Tissue Engineering Scaffolds: The flexibility imparted by the spacer could be beneficial in creating scaffolds that mimic the mechanical properties of natural tissues.[4]
-
Biocompatible Coatings: For medical devices and implants, where flexibility and biocompatibility are crucial.
Quantitative Data from Analogous Polymer Systems
The following tables summarize typical properties of aromatic polymers containing flexible ether-based spacers, providing an indication of the potential impact of incorporating a this compound-like unit.
Table 1: Thermal Properties of Aromatic Polyesters with Flexible Spacers
| Polymer System | Flexible Spacer Unit | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) | Reference |
| Aromatic Copolyester | Ethylene glycol | 98 - 120 | 204 - 240 | > 300 | [13] |
| Poly(ether ether ketone) (PEEK) | Oxy-1,4-phenylene-oxy | 143 | 343 | ~500 | [14] |
Table 2: Mechanical Properties of Aromatic Polyamides with Flexible Spacers
| Polymer System | Flexible Spacer Unit | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Aromatic Polyamide | Polydisperse polyethyleneoxide | 45-55 | 0.8-1.2 | 10-20 | [15] |
| Aromatic Polyimide | Neopentyl | 72-92 | - | - | [16] |
Experimental Protocols (Based on Analogous Systems)
Note: The following protocols describe general methods for the synthesis of polyesters and polyamides with flexible spacers. These would require this compound to be first functionalized with appropriate reactive groups (e.g., hydroxyl, carboxyl, or amine groups) on the terminal phenoxy rings.
Protocol 1: Representative Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from a diol and a dicarboxylic acid, a common method for creating polyesters with flexible segments.[17]
Materials:
-
Diol monomer with flexible ether spacer (e.g., 1,4-bis(2-hydroxyethoxy)benzene) (1.0 eq)
-
Dicarboxylic acid (e.g., terephthalic acid) (1.0 eq)
-
Catalyst (e.g., antimony trioxide, titanium isopropoxide) (0.05-0.1 mol%)
-
High-boiling point solvent (e.g., diphenyl ether) (optional)
Procedure:
-
Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with the diol, dicarboxylic acid, and catalyst.
-
Esterification: The mixture is heated under a slow stream of nitrogen to 180-220°C with constant stirring. The water formed during the esterification reaction is collected in the distillation condenser. This stage is typically continued for 2-4 hours.
-
Polycondensation: The temperature is gradually raised to 250-280°C, and a vacuum (typically <1 mmHg) is slowly applied. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. This stage is continued for another 3-5 hours.
-
Polymer Isolation: The reactor is cooled to room temperature under nitrogen. The resulting solid polymer is then dissolved in a suitable solvent (e.g., chloroform or a mixture of phenol and tetrachloroethane) and precipitated in a non-solvent like methanol.
-
Purification and Drying: The precipitated polymer is filtered, washed several times with methanol, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Representative Synthesis of a Polyamide via Solution Polycondensation
This protocol outlines the synthesis of a polyamide from a diamine and a diacid chloride, a versatile method for preparing high-performance aromatic polyamides.[15]
Materials:
-
Diamine monomer with flexible ether spacer (e.g., 1,4-bis(4-aminophenoxy)butane) (1.0 eq)
-
Diacid chloride (e.g., terephthaloyl chloride) (1.0 eq)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) as solvent
-
Anhydrous lithium chloride (LiCl) (optional, to improve solubility)
-
Pyridine or triethylamine as an acid scavenger (2.2 eq)
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, the diamine monomer is dissolved in the anhydrous solvent. If used, LiCl is added at this stage to aid dissolution. The solution is cooled to 0°C in an ice bath.
-
Addition of Diacid Chloride: The diacid chloride is added portion-wise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: The viscous polymer solution is poured into a large volume of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.
-
Purification and Drying: The fibrous polymer precipitate is collected by filtration, washed thoroughly with water and then methanol to remove any residual solvent and salts. The polymer is then dried in a vacuum oven at 80-100°C to a constant weight.
Mandatory Visualizations
References
- 1. cpmat.ru [cpmat.ru]
- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyester - Wikipedia [en.wikipedia.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Biomedical polymers: synthesis, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. osti.gov [osti.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Polymeric Nanoparticles in Drug Delivery [eureka.patsnap.com]
- 12. ijbpr.net [ijbpr.net]
- 13. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 15. Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Bis(phenoxyethoxy)methane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes are based on currently available chemical data and general principles of medicinal chemistry. While Bis(phenoxyethoxy)methane (CAS No. 13879-32-8) has been identified as a compound with potential for medicinal chemistry applications, extensive research, quantitative biological data, and specific therapeutic evaluations are limited in publicly accessible literature. The protocols provided are general and may require further optimization.
Introduction
This compound is a symmetrical ether with the molecular formula C₁₇H₂₀O₄.[1][2] Its structure, featuring two phenoxy groups linked by a flexible diether methane spacer, suggests potential for interaction with biological targets through hydrophobic and hydrogen-bonding interactions.[3] While primarily used in materials science as a component in polymer formulations, its phenolic substructures hint at possible applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.[3] Preliminary suggestions indicate it may be investigated for anti-inflammatory or antioxidant properties, which are common for compounds containing phenolic structures.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for its handling and application in a research setting.
| Property | Value | Source(s) |
| CAS Number | 13879-32-8 | [1][4] |
| Molecular Formula | C₁₇H₂₀O₄ | [1][2] |
| Molecular Weight | 288.34 g/mol | [1][2] |
| IUPAC Name | 2-(2-phenoxyethoxymethoxy)ethoxybenzene | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 195-196 °C at 0.6 Torr | [4] |
| Melting Point | 18 °C | [4] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [4] |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Potential Medicinal Chemistry Applications
While specific biological activity data is not widely published, the structure of this compound provides a basis for several potential research avenues:
-
Anti-inflammatory Agent Development: The presence of phenoxy groups suggests the possibility of antioxidant activity, which can be linked to anti-inflammatory effects. The molecule could serve as a starting point for designing novel inhibitors of inflammatory pathways.
-
Scaffold for Drug Design: The flexible diether methane linker can be modified to orient the two terminal phenoxy rings in specific conformations to fit the binding pockets of various enzymes or receptors. The phenyl rings themselves are amenable to substitution to explore structure-activity relationships (SAR).
-
Intermediate for Synthesis: It can be used as a building block in the synthesis of more complex molecules with potential therapeutic value.[3]
Experimental Protocols
The following are generalized protocols for the synthesis and preliminary evaluation of this compound.
Protocol: Synthesis of this compound
This protocol is based on the general principle of condensation reactions between an alcohol and a formaldehyde equivalent.[3][4]
Materials:
-
2-Phenoxyethanol
-
Paraformaldehyde or 1,1-dibromomethane[4]
-
Anhydrous Toluene or other suitable solvent
-
Acid catalyst (e.g., p-Toluenesulfonic acid) or Base (e.g., Sodium Hydride for Williamson ether synthesis approach)
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure (Acid-Catalyzed Condensation):
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-phenoxyethanol (2.0 equivalents).
-
Add paraformaldehyde (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid.
-
Add anhydrous toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Note: Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Research Workflow
The following diagrams illustrate a typical workflow for investigating a novel compound like this compound in a medicinal chemistry context.
Caption: Workflow for Medicinal Chemistry Investigation.
Conclusion
This compound represents a chemical entity with a structural framework that suggests potential for medicinal chemistry applications. However, it remains an under-investigated compound in this field. The provided notes and protocols offer a foundational guide for researchers interested in exploring its synthesis and potential biological activities. Further empirical studies are necessary to establish any therapeutic relevance, define mechanisms of action, and generate the quantitative data required for drug development pipelines.
References
Application Notes and Protocols for Monitoring Bis(phenoxyethoxy)methane Reactions using HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(phenoxyethoxy)methane is a molecule with applications in various scientific fields, including materials science and medicinal chemistry.[1] Its synthesis, typically involving the acid-catalyzed reaction of 2-phenoxyethanol and a formaldehyde source, requires careful monitoring to optimize reaction conditions and ensure product purity.[1][2] This document provides detailed application notes and protocols for monitoring the progress of this compound synthesis using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are designed to be accessible to researchers and scientists involved in organic synthesis and drug development.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a reaction mixture.[2] A reversed-phase HPLC method is proposed here, which is well-suited for separating moderately non-polar compounds like this compound and its precursors.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from 40% to 100% Acetonitrile in Water over 25 minutes is recommended to ensure separation of compounds with differing polarities.[3]
3. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 1:1000 with 40% Acetonitrile in Water).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. HPLC Parameters:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (aromatic compounds typically absorb in this region)
5. Data Analysis:
-
Monitor the chromatogram for peaks corresponding to the starting material (2-phenoxyethanol) and the product (this compound).
-
The disappearance of the starting material peak and the appearance and increase of the product peak indicate the progress of the reaction.
-
Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Expected HPLC Data
The following table summarizes the expected retention times (Rt) for the key components in the reaction mixture under the proposed HPLC conditions.
| Compound | Structure | Expected Retention Time (Rt) in min |
| 2-Phenoxyethanol | C₆H₅OCH₂CH₂OH | ~ 8.5 |
| This compound | C₆H₅OCH₂CH₂OCH₂OCH₂CH₂OC₆H₅ | ~ 20.0 |
Thin-Layer Chromatography (TLC) Method
TLC is a rapid, cost-effective, and convenient method for monitoring the progress of a chemical reaction.[4][5] It allows for a quick assessment of the presence of starting materials, products, and byproducts.
Experimental Protocol: TLC
1. Materials:
-
TLC plates pre-coated with silica gel 60 F₂₅₄
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
2. Mobile Phase (Eluent):
-
A mixture of n-Hexane and Ethyl Acetate (e.g., in a 7:3 v/v ratio) is a good starting point. The polarity can be adjusted to achieve optimal separation.
3. Sample Preparation and Spotting:
-
Dilute a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the diluted reaction mixture on the baseline of the TLC plate.
-
It is also recommended to spot the starting material (2-phenoxyethanol) as a reference.
4. Development:
-
Place the spotted TLC plate in the developing chamber containing the mobile phase.
-
Ensure the solvent level is below the baseline of the plate.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
5. Visualization:
-
Dry the TLC plate.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots on a fluorescent background.[6][7]
-
Circle the visible spots with a pencil.
-
For compounds that are not UV-active or for further confirmation, the plate can be stained. For example, dipping the plate in a potassium permanganate solution will visualize compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[6]
6. Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
The product, being less polar than the starting material, is expected to have a higher Rf value.
Expected TLC Data
The following table summarizes the expected Retention Factor (Rf) values for the key components under the proposed TLC conditions.
| Compound | Expected Retention Factor (Rf) |
| 2-Phenoxyethanol | ~ 0.3 |
| This compound | ~ 0.7 |
Visual Workflow Diagrams
Caption: HPLC Experimental Workflow.
References
- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 2. This compound | 13879-32-8 | Benchchem [benchchem.com]
- 3. separationmethods.com [separationmethods.com]
- 4. Characterization of polyether mixtures using thin-layer chromatography and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ocw.mit.edu [ocw.mit.edu]
Application Note and Protocol: Etherification for the Synthesis of Bis(phenoxyethoxy)methane
This document provides detailed experimental procedures for the synthesis of Bis(phenoxyethoxy)methane, a symmetrical ether with applications as a flexible spacer in polymer design.[1] The protocols are intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound, also known as 1,1'-[methylenebis(oxy-2,1-ethanediyloxy)]bisbenzene, is a molecule of interest due to its structural features. It can be synthesized through several etherification methods. The two primary approaches detailed in this note are the Williamson ether synthesis and condensation reactions.[1] The Williamson ether synthesis, a versatile and widely used method, involves the reaction of an alkoxide with an alkyl halide.[2][3] Condensation reactions, on the other hand, typically involve the reaction of an alcohol with an aldehyde or its equivalent in the presence of a catalyst.[1]
This application note outlines two specific and reliable protocols for the laboratory-scale synthesis of this compound.
Protocol 1: Williamson Ether Synthesis from 2-Phenoxyethanol and Dibromomethane
This protocol is based on the reaction of 2-phenoxyethanol with 1,1-dibromomethane. It is a direct and efficient one-step synthesis.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenoxyethanol | 138.16 | 5.52 g | 0.04 |
| Potassium Hydroxide | 56.11 | 2.24 g | 0.04 |
| 1,1-Dibromomethane | 173.83 | 3.48 g | 0.02 |
| Dimethyl sulfoxide (DMSO) | - | 50 mL | - |
| Diethyl ether | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
| Hexane/Ethyl Acetate | - | As needed | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.52 g (0.04 mol) of 2-phenoxyethanol and 2.24 g (0.04 mol) of potassium hydroxide in 50 mL of dimethyl sulfoxide (DMSO).
-
Addition of Alkylating Agent: To the stirred solution, add 3.48 g (0.02 mol) of 1,1-dibromomethane dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with two 50 mL portions of water and one 50 mL portion of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound. A reported yield for a similar synthesis is 59.0%.[4]
Protocol 2: Synthesis via Bis(2-chloroethoxy)methane Intermediate
This two-step protocol involves the initial synthesis of Bis(2-chloroethoxy)methane from 2-chloroethanol and paraformaldehyde, followed by a Williamson ether synthesis with sodium phenoxide.
Part A: Synthesis of Bis(2-chloroethoxy)methane
This procedure is adapted from a patented method for high-purity synthesis.[5]
Experimental Workflow for Part A
Caption: Workflow for the synthesis of the Bis(2-chloroethoxy)methane intermediate.
Materials and Reagents (Part A)
| Reagent | Molar Mass ( g/mol ) | Molar Ratio (to Formaldehyde) |
| 2-Chloroethanol | 80.51 | ≥ 2.05 |
| Paraformaldehyde | (30.03)n | 1.0 |
| Hydrogen Chloride (HCl) | 36.46 | 0.005 - 0.5 |
| p-Toluenesulfonic acid | 172.20 | 0.0005 - 0.2 |
Procedure (Part A)
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 2-chloroethanol and paraformaldehyde. A stoichiometric excess of 2-chloroethanol of at least 2.05 moles per mole of formaldehyde is used.[5]
-
Catalyst Addition: Add the mixed acid catalyst, consisting of hydrogen chloride and p-toluenesulfonic acid, in the specified molar ratios.[5]
-
Reaction: Heat the reaction mixture to a temperature between 50-120 °C.[5] Maintain the temperature until all the paraformaldehyde has reacted.
-
Catalyst Separation: After the reaction is complete, separate the volatile (HCl) and non-volatile (p-toluenesulfonic acid) catalyst components. This can be achieved by neutralization of the non-volatile acid followed by distillation.
-
Purification: Purify the resulting Bis(2-chloroethoxy)methane by vacuum distillation. This process can yield the product with a purity of over 98% and a yield of up to 90.5%.[5]
Part B: Etherification of Phenol with Bis(2-chloroethoxy)methane
Procedure (Part B)
-
Sodium Phenoxide Preparation: In a suitable flask, dissolve sodium hydroxide in ethanol. Add an equimolar amount of phenol to the solution to form sodium phenoxide.
-
Reaction: To the solution of sodium phenoxide, add a half molar equivalent of Bis(2-chloroethoxy)methane.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture, filter off the sodium chloride precipitate, and remove the ethanol under reduced pressure. The remaining crude product can be purified by vacuum distillation or column chromatography as described in Protocol 1.
Characterization Data for this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C17H20O4[6] |
| Molecular Weight | 288.34 g/mol [6] |
| Appearance | Colorless Liquid |
| Boiling Point | 195-196 °C at 0.6 Torr[4] |
| Melting Point | 18 °C[4] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted)[4] |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values for confirmation of the structure.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,1-Dibromomethane and 2-chloroethanol are toxic and should be handled with care.
-
Potassium hydroxide and sodium hydroxide are corrosive.
-
Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin.
-
Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiments.
References
- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound|lookchem [lookchem.com]
- 5. DE19601281A1 - High yield and high purity bis-2-chloro-ethoxy-methane preparation - Google Patents [patents.google.com]
- 6. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Novel Approach to Anti-HIV Drug Analogue Synthesis Using Bis(phenoxyethoxy)methane
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential utility of bis(phenoxyethoxy)methane as a versatile reagent in the synthesis of novel analogues of anti-HIV drugs. While direct literature precedence for this specific application is limited, the unique structural and chemical properties of this compound offer intriguing possibilities for its use as both a formaldehyde equivalent and a flexible linker in the design of new therapeutic agents. This document provides a hypothetical framework, including detailed protocols and expected outcomes, to guide researchers in this innovative area of drug discovery.
Introduction
The development of effective antiretroviral therapies has transformed HIV infection from a fatal disease to a manageable chronic condition. A cornerstone of this success has been the development of potent HIV-1 protease inhibitors.[1][2][3][4] These drugs play a crucial role in highly active antiretroviral therapy (HAART).[3] However, the emergence of drug-resistant strains of HIV necessitates the continuous development of new analogues with improved efficacy and resistance profiles.[3]
This compound (C₁₇H₂₀O₄) is a commercially available compound that can serve as a stable and less hazardous alternative to formaldehyde in certain synthetic applications.[5][6] Its structure, featuring a central methylene bridge flanked by two phenoxyethoxy groups, also presents opportunities for its incorporation as a flexible linker to connect different pharmacophoric elements in a drug molecule. This could enable the exploration of novel chemical space and the development of inhibitors that can adapt to mutations in the viral protease.
This document outlines a hypothetical synthetic strategy for a novel HIV-1 protease inhibitor analogue, utilizing this compound as a key building block.
Hypothetical Application: Synthesis of a Dimeric Protease Inhibitor Analogue
This section details a proposed synthetic route for a novel, bivalent HIV-1 protease inhibitor analogue. The strategy involves linking two molecules of a known protease inhibitor pharmacophore through a flexible linker derived from this compound. The rationale is that such a dimeric structure could exhibit enhanced binding affinity to the dimeric HIV-1 protease active site and potentially overcome resistance mechanisms.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the protection of a suitable starting material, followed by a key coupling step with a derivative of this compound, and concludes with deprotection to yield the final dimeric inhibitor.
Caption: Proposed synthetic workflow for a dimeric HIV protease inhibitor analogue.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the proposed synthesis.
Protocol 1: Boc Protection of Starting Material
This protocol describes the protection of the primary amine of a suitable protease inhibitor precursor, for example, an analogue of the core of Amprenavir.
Materials:
-
Amprenavir precursor (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Amprenavir precursor in DCM.
-
Add TEA to the solution and cool to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Bromination of this compound
This protocol details the functionalization of the linker, this compound, to prepare it for the coupling reaction.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in CCl₄.
-
Add NBS and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude brominated product may be used in the next step without further purification.
Protocol 3: Williamson Ether Synthesis and Deprotection
This protocol describes the key coupling step to form the dimeric compound, followed by the final deprotection.
Materials:
-
Boc-protected Amprenavir precursor (2.0 eq)
-
Brominated this compound derivative (1.0 eq)
-
Sodium hydride (NaH) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
4 M HCl in dioxane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the Boc-protected precursor in anhydrous DMF and cool to 0 °C.
-
Add NaH portion-wise and stir for 30 minutes.
-
Add the brominated this compound derivative in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the coupled product by column chromatography.
-
Dissolve the purified product in a minimal amount of dioxane and add 4 M HCl in dioxane.
-
Stir at room temperature for 4 hours.
-
Precipitate the final product by the addition of diethyl ether, filter, and dry under vacuum.
Data Presentation
The following tables summarize the expected, hypothetical quantitative data for the synthesis of the novel dimeric HIV-1 protease inhibitor analogue.
Table 1: Reaction Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| 1. Boc Protection | Boc-protected Precursor | 1.2 | 1.1 | 91.7 | >98 |
| 2. Bromination | Brominated Linker | 1.5 | 1.4 | 93.3 | ~95 (used crude) |
| 3. Coupling | Boc-protected Dimer | 2.5 | 1.9 | 76.0 | >97 |
| 4. Deprotection | Final Dimeric Inhibitor | 2.1 | 1.8 | 85.7 | >99 |
Table 2: Characterization Data for the Final Dimeric Inhibitor (Hypothetical)
| Analysis | Result |
| ¹H NMR | Peaks corresponding to the Amprenavir analogue core protons and the linker protons. Integration should confirm a 2:1 ratio of the core to the linker. |
| ¹³C NMR | Signals consistent with the carbon atoms of the inhibitor core and the linker. |
| Mass Spectrometry | [M+H]⁺ ion corresponding to the calculated molecular weight of the final dimeric product. |
| HPLC | Single major peak indicating high purity. |
Mechanism of Action and Relevant Signaling Pathway
The hypothetically synthesized dimeric protease inhibitor would target the HIV-1 protease, an enzyme essential for the maturation of new, infectious virions. By binding to the active site of the protease, the inhibitor prevents the cleavage of viral polyproteins (Gag-Pol), thus halting the viral life cycle.
Caption: The HIV life cycle and the target of the proposed protease inhibitor.
Conclusion
This document presents a conceptual framework for the application of this compound in the synthesis of novel anti-HIV drug analogues. The provided hypothetical protocols and data offer a starting point for researchers to explore this promising, yet underexplored, area of medicinal chemistry. The use of this compound as a versatile building block could lead to the discovery of new protease inhibitors with improved pharmacological properties and the potential to combat drug-resistant HIV strains. Further experimental validation is required to fully assess the feasibility and potential of this approach.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 6. BIS(2-METHOXYETHOXY)METHANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(phenoxyethoxy)methane
Welcome to the technical support center for the synthesis of Bis(phenoxyethoxy)methane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide from a dihalomethane (like dibromomethane or dichloromethane) by the alkoxide of 2-phenoxyethanol.[4]
Q2: What are the typical starting materials for this synthesis?
A2: The typical starting materials are 2-phenoxyethanol and a methylene halide, such as dibromomethane or dichloromethane. A base is required to deprotonate the 2-phenoxyethanol to form the nucleophilic alkoxide.
Q3: What bases are commonly used for the deprotonation of 2-phenoxyethanol?
A3: A variety of bases can be used, with the choice often depending on the solvent and desired reaction conditions. Common bases include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[1] For aromatic alcohols like 2-phenoxyethanol, weaker bases like K₂CO₃ can be effective.[1]
Q4: What solvents are suitable for this reaction?
A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[3]
Q5: What are the typical reaction temperatures and times?
A5: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, for several hours (1-8 hours).[3] Microwave-assisted synthesis can significantly reduce the reaction time.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the 2-phenoxyethanol. | - Use a stronger base such as sodium hydride (NaH).- Ensure the 2-phenoxyethanol is dry, as water will consume the base. |
| Poor Nucleophilicity of the Alkoxide: The alkoxide may be sterically hindered or poorly solvated. | - While 2-phenoxyethanol is not particularly hindered, ensure proper solvation with a polar aprotic solvent like DMF or DMSO. | |
| Unreactive Alkylating Agent: The dihalomethane may be unreactive under the chosen conditions. | - Use a more reactive dihalomethane (e.g., dibromomethane or diiodomethane instead of dichloromethane).- Increase the reaction temperature. | |
| Side Reactions: Elimination reactions or C-alkylation of the phenoxy group may be competing with the desired etherification. | - Use a primary dihalomethane to minimize elimination reactions.[2]- Control the temperature, as higher temperatures can favor elimination. | |
| Presence of Unreacted 2-Phenoxyethanol | Insufficient Alkylating Agent: The stoichiometric ratio of the dihalomethane may be too low. | - Use a slight excess of the dihalomethane. |
| Incomplete Reaction: The reaction time may be too short or the temperature too low. | - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] | |
| Formation of Byproducts | Mono-etherified Product: Incomplete reaction can lead to the formation of 1-(bromomethoxy)-2-phenoxyethane. | - Ensure a sufficient excess of 2-phenoxyethanol or adjust the stoichiometry to favor the formation of the bis-ether.- Increase reaction time to allow for the second substitution to occur. |
| Polymerization: Formaldehyde, if used or formed in situ, can lead to polymer formation. | - Use a dihalomethane as the methylene source instead of formaldehyde. | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Material: The product and unreacted 2-phenoxyethanol may have similar polarities, making chromatographic separation challenging. | - Optimize the reaction to go to completion to minimize unreacted starting material.- Recrystallization from a suitable solvent system may be an effective purification method.[8] |
| Oily Product: The product may not crystallize easily. | - Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). |
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis of this compound
This protocol is a general representation based on the principles of the Williamson ether synthesis. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
2-Phenoxyethanol
-
Dibromomethane
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Alkoxide:
-
To a stirred solution of 2-phenoxyethanol (2.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of the sodium 2-phenoxyethoxide.
-
-
Etherification Reaction:
-
Cool the reaction mixture to 0 °C and add dibromomethane (1.0 equivalent) dropwise via a syringe.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench any excess sodium hydride by the slow addition of water.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be attempted.
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH) | Stronger bases generally lead to higher yields. | A stronger base ensures complete deprotonation of 2-phenoxyethanol, leading to a higher concentration of the active nucleophile.[9] |
| Solvent | Aprotic Polar (e.g., DMF, DMSO) vs. Protic (e.g., Ethanol) | Aprotic polar solvents typically provide higher yields. | Aprotic polar solvents enhance the nucleophilicity of the alkoxide by solvating the cation, leading to a faster Sₙ2 reaction.[1] |
| Leaving Group | CH₂Cl₂ vs. CH₂Br₂ vs. CH₂I₂ | Reactivity order: I > Br > Cl. Better leaving groups result in higher yields and faster reactions. | The C-X bond strength decreases from Cl to I, making the iodide the best leaving group in Sₙ2 reactions. |
| Temperature | Low vs. High | Increasing temperature generally increases the reaction rate and yield, but excessively high temperatures can promote side reactions. | Higher temperatures provide the necessary activation energy for the Sₙ2 reaction. However, elimination reactions can become more competitive at very high temperatures.[3] |
| Stoichiometry | Molar ratio of 2-phenoxyethanol to dihalomethane | An excess of 2-phenoxyethanol can help to drive the reaction towards the formation of the bis-ether product. | Le Chatelier's principle suggests that increasing the concentration of one reactant will shift the equilibrium towards the products. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by molecular oxygen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. hakon-art.com [hakon-art.com]
- 6. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 7. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Bis(phenoxyethoxy)methane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of Bis(phenoxyethoxy)methane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is based on the Williamson ether synthesis.[1][2][3] This process typically involves the reaction of two equivalents of a 2-phenoxyethanol salt (a phenoxide) with a methylene dihalide, such as dibromomethane or dichloromethane, under basic conditions.[4] Another approach involves the acid-catalyzed condensation of 2-phenoxyethanol with formaldehyde or its equivalents.[5]
Q2: What are the most common side reactions encountered during this synthesis?
A2: The primary side reactions depend on the chosen synthetic route. For the Williamson ether synthesis pathway, the main competing reactions are E2 elimination of the alkylating agent and C-alkylation of the phenoxide nucleophile.[1][2][6] When using formaldehyde, uncontrolled polymerization to form polyoxymethylene chains is a significant risk.[7]
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts requires careful control of reaction conditions. To reduce E2 elimination, use primary alkyl halides (like dihalomethanes) and avoid high temperatures.[2][6] Favoring O-alkylation over C-alkylation can be influenced by the choice of solvent and counter-ion. Using dipolar aprotic solvents like DMF or acetonitrile can help minimize side reactions.[1][6] Phase-transfer catalysis is also an effective technique for improving selectivity and yield.[8]
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several issues:
-
Incomplete Deprotonation: The 2-phenoxyethanol may not be fully converted to its more reactive alkoxide form. Ensure you are using a sufficiently strong base (e.g., NaH, KH) and anhydrous conditions.[6][9]
-
Competing Reactions: As mentioned in Q2, elimination or C-alkylation pathways may be consuming your reagents.[1][2][6]
-
Reversible Acetal Formation: If using a formaldehyde-based route, the reaction is an equilibrium process. Failure to remove water as it forms will prevent the reaction from proceeding to completion.[10][11]
-
Solvent Interference: Using nucleophilic solvents like water or ethanol can lead to solvolysis, where the solvent reacts with your alkylating agent instead of the intended phenoxide.[1]
Q5: I observe an unexpected peak in my analysis (NMR/LC-MS). What could it be?
A5: An unexpected peak could be one of several byproducts. If it corresponds to a lower molecular weight, it could be unreacted 2-phenoxyethanol or a product of C-alkylation. A higher molecular weight species could indicate the formation of oligomers or polymers, especially if formaldehyde was used. If you observe a product corresponding to the elimination of H-X from your dihalomethane, this points to the E2 elimination side reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base used is not strong enough or moisture is present in the reaction. | Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydride (KH).[6][9] Ensure all glassware is oven-dried and reagents/solvents are anhydrous. |
| 2. Reaction Equilibrium: In formaldehyde-based routes, water produced during acetal formation shifts the equilibrium back to the reactants.[11] | Use a Dean-Stark apparatus to remove water azeotropically as it forms. | |
| 3. Poor Nucleophile/Electrophile Reactivity: The reaction is proceeding too slowly. | Consider using a more reactive dihalide (e.g., dibromomethane over dichloromethane). The use of a phase-transfer catalyst can also significantly improve reaction rates.[8] | |
| Presence of Unreacted 2-Phenoxyethanol | 1. Insufficient Alkylating Agent: The stoichiometry of the methylene source to 2-phenoxyethanol is incorrect. | Ensure the molar ratio is correct. A slight excess of the dihalomethane may be required, but this can increase side reactions. |
| 2. Reaction Conditions Too Mild: The temperature may be too low for the reaction to proceed to completion in a reasonable timeframe. | Gradually increase the reaction temperature while monitoring for the appearance of elimination byproducts via TLC or GC. | |
| Formation of Alkene Byproducts | 1. E2 Elimination Pathway is Favored: The reaction temperature is too high, or a sterically hindered base is being used.[1][6] | Lower the reaction temperature. Use a non-hindered base. The Williamson ether synthesis is an SN2 reaction, which competes with E2.[2][12] Milder conditions favor substitution. |
| Formation of High-Molecular-Weight Polymer | 1. Uncontrolled Formaldehyde Polymerization: When using formaldehyde directly, it can readily polymerize.[7] | Control the stoichiometry and perform a slow, controlled addition of formaldehyde to the reaction mixture. Alternatively, use a formaldehyde equivalent such as dimethoxymethane or paraformaldehyde. |
| Presence of C-Alkylated Isomers | 1. Ambident Nucleophile Reactivity: The phenoxide ion can act as a nucleophile at either the oxygen or a carbon atom on the aromatic ring.[2][6] | The choice of solvent can influence the reaction site. Polar aprotic solvents generally favor O-alkylation. Modifying the cation (e.g., using Cs₂CO₃) can also improve selectivity for O-alkylation.[6] |
Experimental Protocol: Williamson Ether Synthesis Route
This protocol describes the synthesis of this compound from 2-phenoxyethanol and dibromomethane.
Reagents and Materials:
-
2-Phenoxyethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Dibromomethane (CH₂Br₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a three-neck round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Base Addition: Carefully add sodium hydride (2.2 equivalents) to the stirred DMF.
-
Alkoxide Formation: Slowly add 2-phenoxyethanol (2.0 equivalents) dropwise to the NaH/DMF suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full deprotonation. Hydrogen gas will be evolved.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add dibromomethane (1.0 equivalent) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and cautiously quench by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound via Williamson ether synthesis.
Caption: Competing reaction pathways during the synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. This compound|lookchem [lookchem.com]
- 5. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ugr.es [ugr.es]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
- 11. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Bis(phenoxyethoxy)methane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(phenoxyethoxy)methane. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route used. For a typical synthesis involving the reaction of 2-phenoxyethanol with a formaldehyde equivalent, potential impurities include:
-
Unreacted starting materials: 2-phenoxyethanol and formaldehyde (or its polymer, paraformaldehyde).
-
Byproducts: Oligomeric species formed from the reaction of formaldehyde with multiple units of 2-phenoxyethanol.
-
Residual catalysts: Acid or base catalysts used in the synthesis.
-
Solvent residues: Solvents used during the reaction or workup.
-
Water: Introduced during the reaction or workup steps.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.
| Property | Value | Citation |
| Molecular Formula | C₁₇H₂₀O₄ | [1][2] |
| Molecular Weight | 288.34 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 195-196 °C at 0.6 Torr | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; less soluble in water. | [3] |
Q3: Which purification techniques are most suitable for this compound?
A3: Given its high boiling point and potential impurities, the most common and effective purification techniques are:
-
Vacuum Distillation: Ideal for separating the product from non-volatile impurities and starting materials with significantly different boiling points.[4]
-
Column Chromatography: Effective for removing polar impurities and closely related byproducts.
-
Recrystallization: Can be employed if the crude product is a solid or can be induced to crystallize from a suitable solvent system.
Troubleshooting Guide
Column Chromatography Issues
Q4: My this compound is not moving off the silica gel column, or is streaking badly. What should I do?
A4: This issue is common with compounds containing ether and phenoxy groups, which can interact strongly with the acidic silica gel.
-
Problem: Compound streaking or remaining at the baseline.
-
Possible Causes:
-
The mobile phase is not polar enough.
-
The compound is interacting too strongly with the acidic silica gel.
-
The sample is overloaded.
-
-
Solutions:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel to reduce strong acidic interactions.[5]
-
Add a Modifier to the Mobile Phase: For acid-sensitive compounds, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase can help reduce streaking.[6]
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb for silica gel column chromatography is a sample-to-stationary phase weight ratio between 1:20 and 1:100.[7]
-
Change the Solvent System: Try a different solvent system, such as dichloromethane/methanol.[5]
-
Vacuum Distillation Issues
Q5: I am trying to purify this compound by vacuum distillation, but I am observing decomposition. How can I prevent this?
A5: Decomposition during distillation is often due to excessive temperatures.
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Problem: The product is decomposing at high temperatures.
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Possible Causes:
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The vacuum is not low enough, requiring a higher distillation temperature.
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The heating mantle is set too high.
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The presence of acidic or basic impurities is catalyzing decomposition.
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Solutions:
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Improve the Vacuum: Ensure your vacuum system is capable of reaching a low pressure (e.g., <1 Torr) to reduce the boiling point of the compound.
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Control the Heating: Use a heating bath (e.g., silicone oil) for more uniform and controlled heating. The bath temperature should ideally be 20-30 °C higher than the boiling point of the liquid at the given pressure.[4]
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Neutralize the Crude Product: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
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Q6: The distillation is very slow, or no product is coming over.
A6: This can be due to several factors related to the distillation setup and conditions.
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Problem: Slow or no distillation.
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Possible Causes:
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Insufficient heating.
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Poor insulation of the distillation apparatus.
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The vacuum is too high for the heating temperature.
-
-
Solutions:
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Increase Heating: Gradually increase the temperature of the heating bath.
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Insulate the Apparatus: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss.
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Adjust Vacuum and Heat: Ensure there is an appropriate balance between the vacuum level and the heating temperature.
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Recrystallization Issues
Q7: I am unable to find a suitable solvent for the recrystallization of this compound.
A7: Finding the right solvent is key to successful recrystallization.
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Problem: Difficulty finding a single solvent for recrystallization.
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Possible Solution: Use a mixed solvent system.
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Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
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Slowly add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy.
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Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]
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A potential mixed solvent system for this compound could be ethanol/water or diethyl ether/hexane.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
-
Stationary Phase Selection: Choose silica gel (60-120 mesh) for general purification or neutral alumina for compounds that may be sensitive to acidic conditions.[5]
-
Mobile Phase Selection:
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound.[7]
-
-
Column Packing:
-
Pack the column using the chosen stationary phase and eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
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Begin elution with the selected mobile phase.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
-
Preparation:
-
Ensure the crude this compound is free of water and acidic/basic impurities by performing an appropriate workup.
-
Set up a vacuum distillation apparatus with a short path distillation head to minimize product loss.
-
-
Distillation:
-
Heat the distillation flask in a silicone oil bath.
-
Slowly apply vacuum to the system.
-
Gradually increase the temperature of the oil bath until the product begins to distill. Based on available data, the target boiling point is 195-196 °C at 0.6 Torr.[1]
-
Maintain a steady distillation rate by carefully controlling the temperature and vacuum.
-
-
Collection:
-
Collect the fraction that distills at a constant temperature.
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
-
Shutdown:
-
Allow the apparatus to cool completely before releasing the vacuum to prevent accidental inhalation of vapors or breakage of the glassware.
-
Data Summary
Recommended Parameters for Column Chromatography (Inferred)
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) or Neutral Alumina |
| Mobile Phase (Gradient) | Start with Hexane:Ethyl Acetate (95:5), gradually increase to Hexane:Ethyl Acetate (80:20) |
| Sample Load | 1g crude product per 50g silica gel |
Parameters for Vacuum Distillation
| Parameter | Value | Citation |
| Boiling Point | 195-196 °C | [1] |
| Pressure | 0.6 Torr | [1] |
| Heating Bath Temperature | ~215-225 °C | [4] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
Optimizing temperature and pH for Bis(phenoxyethoxy)methane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Bis(phenoxyethoxy)methane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: Acid-Catalyzed Acetalization and Williamson Ether Synthesis.
Route 1: Acid-Catalyzed Acetalization of 2-Phenoxyethanol with Formaldehyde
This method involves the acid-catalyzed condensation of two equivalents of 2-phenoxyethanol with one equivalent of formaldehyde.[1] The removal of water is critical to drive the reaction towards the product.[1]
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective water removal. | Use a Dean-Stark trap or add molecular sieves to the reaction mixture to effectively remove water and drive the equilibrium towards acetal formation. |
| Insufficient acid catalyst. | Ensure the appropriate catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin) is used. The reaction is slow under neutral conditions.[2] | |
| Low reaction temperature. | Gradually increase the reaction temperature within the optimal range (e.g., 20-60°C for analogous reactions) to enhance the reaction rate.[3] Monitor for side reactions at higher temperatures. | |
| Reversible reaction. | As acetal formation is reversible, ensure continuous removal of water to push the equilibrium towards the product.[2] | |
| Formation of Side Products (e.g., polymers of formaldehyde) | Incorrect stoichiometry. | Use a precise 2:1 molar ratio of 2-phenoxyethanol to formaldehyde. |
| High reaction temperature. | Operate at the lower end of the effective temperature range to minimize polymerization and other side reactions. | |
| Difficult Product Isolation | Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure completion before workup. |
| Catalyst not fully neutralized. | Thoroughly neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) during the workup procedure. |
Experimental Workflow for Acid-Catalyzed Acetalization
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Route 2: Williamson Ether Synthesis
This route typically involves the reaction of the sodium salt of 2-phenoxyethanol (an alkoxide) with a suitable methylene source like dichloromethane or dibromomethane. This is an SN2 reaction.[4]
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the alkoxide. | Ensure the use of a strong enough base (e.g., sodium hydride, potassium carbonate) to fully deprotonate the 2-phenoxyethanol. The reaction should be performed under anhydrous conditions. |
| Poor nucleophilicity of the alkoxide. | Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the alkoxide.[5][6] | |
| Competing elimination reaction (E2). | Use a primary alkyl halide (e.g., dichloromethane) as the electrophile. Tertiary alkyl halides are prone to elimination.[6][7] Maintain a moderate reaction temperature. | |
| Two-phase reaction limitations. | Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the aqueous and organic phases, which can improve reaction rates and yields. | |
| Formation of Byproducts | C-alkylation of the phenoxide. | While less common with the ethoxy chain, this can occur. Optimizing the solvent and counter-ion can influence the O- vs. C-alkylation ratio. |
| Unreacted starting material. | Ensure an appropriate stoichiometric ratio of reactants and allow for sufficient reaction time. Monitor the reaction by TLC or GC. |
Logical Troubleshooting Flow for Williamson Ether Synthesis
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
Data Presentation
Table 1: Hypothetical Optimization of Temperature for Acid-Catalyzed Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temp) | 24 | 45 | 90 | Slow reaction rate |
| 40 | 12 | 75 | 92 | Moderate reaction rate, good purity |
| 60 | 6 | 85 | 88 | Faster reaction, slight increase in impurities |
| 80 | 4 | 80 | 80 | Significant side product formation observed |
Note: This data is illustrative and based on general principles of acetal formation. Actual results may vary.
Table 2: Hypothetical Influence of pH (Catalyst) on Williamson Ether Synthesis
| Base (pH environment) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Observations |
| K₂CO₃ (Mildly Basic) | Acetone | 56 (reflux) | 60 | 95 | Slower reaction, clean product |
| NaOH (Strongly Basic) | DMF | 80 | 85 | 90 | Faster reaction, some byproducts |
| NaH (Strongly Basic) | THF (anhydrous) | 66 (reflux) | 90 | 98 | High yield, requires strict anhydrous conditions |
Note: This data is illustrative and based on general principles of Williamson ether synthesis. Actual results may vary.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
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Reactant Preparation: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-phenoxyethanol (2.0 equivalents) and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).
-
Formaldehyde Addition: Slowly add formaldehyde (1.0 equivalent, typically as a 37% aqueous solution or paraformaldehyde) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, e.g., ~110°C for toluene) and collect the water in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Williamson Ether Synthesis of this compound
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-phenoxyethanol (2.0 equivalents) to a suspension of sodium hydride (2.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Reaction with Dihalomethane: Stir the mixture at room temperature until the evolution of hydrogen gas ceases. Then, slowly add dichloromethane (1.0 equivalent) dropwise, maintaining the temperature below 30°C.
-
Heating: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature and carefully quench with water or a saturated ammonium chloride solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the product by vacuum distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the acid-catalyzed synthesis of this compound?
A1: The most common side reaction is the formation of polyacetals or polymers of formaldehyde, especially at higher temperatures or with incorrect stoichiometry. It is crucial to use a 2:1 molar ratio of 2-phenoxyethanol to formaldehyde and to maintain the optimal reaction temperature.
Q2: Why is my yield low in the Williamson ether synthesis of this compound?
A2: Low yields in this synthesis can be due to several factors:
-
Incomplete deprotonation of 2-phenoxyethanol: Ensure you are using a sufficiently strong base and anhydrous conditions.
-
Competing elimination (E2) reaction: This is more likely if using a sterically hindered dihalomethane or high temperatures. Using dichloromethane at a moderate temperature is recommended.
-
Insufficient reaction time: Williamson ether syntheses can sometimes require several hours to reach completion.[4]
-
Two-phase system limitations: If using an aqueous base, a phase-transfer catalyst can significantly improve the reaction rate.
Q3: Can I use a different acid catalyst for the acetalization reaction?
A3: Yes, other protic acids like sulfuric acid or acidic ion-exchange resins can be used. The choice of catalyst may influence the reaction rate and the ease of workup. Solid acid catalysts can simplify the purification process as they can be filtered off.
Q4: How can I monitor the progress of the reaction?
A4: Both thin-layer chromatography (TLC) and gas chromatography (GC) are effective methods for monitoring the reaction. A suitable solvent system for TLC would typically be a mixture of hexane and ethyl acetate. By comparing the spots of the reaction mixture to the starting materials, you can determine when the reaction is complete.
Q5: What is the role of the phase-transfer catalyst in the Williamson synthesis?
A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase (if using an aqueous base) to the organic phase where the dihalomethane is located. This increases the concentration of the nucleophile in the organic phase and accelerates the rate of the SN2 reaction.
References
- 1. This compound | 13879-32-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0090787B1 - A process for making bis (hydroxyphenyl)-methanes - Google Patents [patents.google.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Characterization of Bis(phenoxyethoxy)methane
Welcome to the technical support center for the characterization of Bis(phenoxyethoxy)methane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the analysis of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a sample of this compound?
A1: Given that this compound is typically synthesized from the acid-catalyzed reaction of two equivalents of 2-phenoxyethanol with one equivalent of formaldehyde, the most probable impurities are:
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Unreacted 2-phenoxyethanol: A starting material that may be present if the reaction has not gone to completion.
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Hemiacetal Intermediate (1-(hydroxymethoxy)-2-phenoxyethane): A partially reacted species that can be present in equilibrium with the starting materials and the final product.
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Polymeric Oligomers: Side reactions can lead to the formation of short-chain polymers.
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Residual Acid Catalyst: Traces of the acid used to catalyze the reaction may remain.
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Water: Can be present from the reaction or absorbed from the atmosphere.
Q2: My NMR spectrum shows unexpected peaks. How can I identify them?
A2: Unexpected peaks in your NMR spectrum can often be attributed to the common impurities listed above. Below is a table summarizing the expected approximate ¹H NMR chemical shifts for this compound and its potential impurities in CDCl₃.
| Compound | Protons | Expected Chemical Shift (ppm) |
| This compound | Ar-H | 6.8 - 7.3 |
| -O-CH₂-O- | ~4.8 | |
| -O-CH₂-CH₂-O- | ~3.8 - 4.2 | |
| 2-Phenoxyethanol | Ar-H | 6.8 - 7.3 |
| -O-CH₂- | ~4.0 | |
| -CH₂-OH | ~3.8 | |
| -OH | Variable | |
| Hemiacetal Intermediate | Ar-H | 6.8 - 7.3 |
| -O-CH₂-O- | ~4.7 | |
| -O-CH₂-CH₂-O- | ~3.7 - 4.1 | |
| -OH | Variable | |
| Formaldehyde (in solution) | CH₂ | ~9.7 (as monomer) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Q3: I am seeing ghost peaks in my HPLC chromatogram. What could be the cause?
A3: Ghost peaks in HPLC analysis of this compound can arise from several sources.[1][2][3] A common cause is carryover from previous injections.[1] To troubleshoot this, run a blank injection (solvent only) to see if the ghost peaks persist.[1] If they do, it indicates contamination in your HPLC system, such as the injector, tubing, or column. Other potential causes include contaminated mobile phase solvents or impurities in the sample vials.
Q4: My this compound sample appears to be degrading over time. What are the likely degradation pathways?
A4: this compound is susceptible to degradation under certain conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the central acetal linkage. This reaction is reversible and is favored by the presence of water and acid. The degradation products are 2-phenoxyethanol and formaldehyde. Additionally, like other ethers, this compound can undergo slow oxidative degradation upon exposure to air and light, potentially forming peroxides. Thermal decomposition can also occur at elevated temperatures, leading to the cleavage of the ether bonds.[4]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue: Peak Tailing
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Possible Cause 1: Secondary Interactions. The phenoxy groups in this compound can have secondary interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][5]
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Solution: Use a mobile phase with a competitive additive, such as a small percentage of a polar solvent like isopropanol, or switch to an end-capped column. Adjusting the pH of the mobile phase can also help to suppress silanol interactions.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.[1][5]
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Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Possible Cause 3: Column Void. A void at the head of the column can cause peak distortion.[5]
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Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
-
Issue: Poor Resolution Between this compound and Impurities
-
Possible Cause: Inappropriate Mobile Phase Composition. The polarity of the mobile phase may not be optimal for separating the target compound from closely related impurities.
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Solution: Perform a gradient elution to determine the optimal mobile phase composition. A shallow gradient of a polar organic solvent (e.g., acetonitrile or methanol) in water is a good starting point. Fine-tune the mobile phase composition based on the initial results.
-
GC-MS Analysis Troubleshooting
Issue: Broad or Tailing Peaks
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Possible Cause 1: Active Sites in the Inlet or Column. this compound, being an ether, can interact with active sites in the GC system.
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Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. If peak tailing persists, you may need to trim the front end of the column to remove accumulated non-volatile residues.
-
-
Possible Cause 2: Incorrect Injection Temperature. If the injection temperature is too low, the sample may not vaporize completely and efficiently, leading to broad peaks.
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Solution: Optimize the inlet temperature. A temperature around 250 °C is a reasonable starting point.
-
Issue: Difficulty in Identifying Impurities by Mass Spectrum
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Possible Cause: Similar Fragmentation Patterns. Impurities that are structurally similar to this compound may produce similar fragment ions, making definitive identification challenging.
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Solution: Look for unique fragment ions that can differentiate the compounds. For example, unreacted 2-phenoxyethanol will have a distinct molecular ion and fragmentation pattern compared to the larger this compound molecule. The presence of a fragment ion corresponding to the phenoxy group (m/z 93) is expected for both, but other fragments will differ.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the analysis of this compound. Method optimization will be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the GC-MS analysis of this compound.
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 50 - 400 amu |
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Caption: A logical flow for troubleshooting unexpected results in the characterization of this compound.
References
Overcoming solubility issues of Bis(phenoxyethoxy)methane in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Bis(phenoxyethoxy)methane in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is an aromatic ether, which is characterized by its hydrophobic nature. Consequently, it exhibits low solubility in aqueous solutions. However, it is generally soluble in common organic solvents.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in a range of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).
Q3: I am observing precipitation when adding my this compound stock solution to an aqueous buffer. What is causing this?
A3: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. When the organic solvent from your stock solution is diluted in the aqueous buffer, the solubility of this compound decreases, leading to the formation of a solid precipitate.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be a viable method to increase the solubility of many compounds. However, the thermal stability of this compound under your specific experimental conditions should be considered. Prolonged or excessive heating should be avoided to prevent potential degradation. It is recommended to first test the thermal stability of the compound.
Troubleshooting Guide
This guide provides systematic steps to address common solubility challenges encountered during experiments with this compound.
Issue 1: this compound fails to dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient solvent volume. | Increase the volume of the solvent incrementally. | The compound dissolves completely. |
| Inappropriate solvent selection. | Refer to the solvent compatibility table below and select a more suitable organic solvent. | The compound shows improved solubility. |
| Low temperature. | Gently warm the solution in a water bath while stirring or vortexing. | Solubility increases, and the compound dissolves. |
| Compound purity issues. | Analyze the compound for impurities that might affect solubility. | Identification of impurities allows for purification or use of a higher purity batch. |
Issue 2: Precipitation occurs when the stock solution is added to an aqueous medium (e.g., cell culture media, buffer).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of the stock solution. | Prepare a more dilute stock solution in the organic solvent. | Reduced precipitation upon addition to the aqueous medium. |
| Rapid addition of the stock solution. | Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. | Improved dispersion and reduced localized supersaturation, minimizing precipitation. |
| Final concentration exceeds aqueous solubility. | Decrease the final concentration of this compound in the aqueous medium. | The compound remains in solution. |
| The organic solvent is not miscible enough with the aqueous medium at the used ratio. | Consider using a co-solvent system or a different primary organic solvent with better miscibility. | A clear solution is obtained without precipitation. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility at 25°C (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | A good initial choice for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | > 50 | Similar to DMSO, effective for creating concentrated stocks. |
| Ethanol (EtOH) | ~10-20 | Suitable for many biological applications, but may require warming. |
| Methanol (MeOH) | ~10-20 | Similar to ethanol in its solvating power for this compound. |
| Water | < 0.1 | Considered practically insoluble in aqueous solutions. |
Note: The values presented are estimates based on the general properties of aromatic ethers and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 288.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weigh out 2.88 mg of this compound using an analytical balance.
-
Transfer the weighed compound into a clean microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
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Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Equilibrate the 10 mM stock solution to room temperature.
-
Perform serial dilutions of the stock solution in DMSO if lower concentrations are required for the final assay.
-
To achieve a final concentration of 10 µM in the assay, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous buffer.
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Crucially , add the stock solution dropwise into the vortexing aqueous buffer to ensure rapid and efficient mixing. This minimizes local high concentrations that can lead to precipitation.
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Visually inspect the final solution for any signs of precipitation or turbidity. If precipitation is observed, consider further reducing the final concentration.
Mandatory Visualization
Caption: Workflow for preparing and using this compound in experiments, highlighting a key troubleshooting step.
Caption: Logical relationship between the properties of this compound and the strategies to overcome solubility issues.
Technical Support Center: Storage and Handling of Bis(phenoxyethoxy)methane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Bis(phenoxyethoxy)methane to prevent its degradation.
Troubleshooting Guide
Users encountering unexpected experimental results or suspecting degradation of their this compound sample can refer to the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from colorless to yellow, formation of precipitates) | Oxidation or hydrolysis due to improper storage (exposure to air, moisture, or light). | 1. Visually inspect the sample for any changes. 2. Perform purity analysis using HPLC (see Experimental Protocols). 3. If degradation is confirmed, discard the sample. 4. Review storage conditions and ensure the container is tightly sealed and protected from light. |
| Decrease in assay performance or unexpected side products in reactions | Degradation of this compound leading to reduced purity and the presence of reactive degradation products. | 1. Confirm the purity of the starting material using a validated analytical method (e.g., HPLC, NMR). 2. If impurities are detected, consider purification or acquiring a new batch. 3. Investigate the compatibility of this compound with other reagents and solvents in the experiment. |
| Inconsistent results between different batches of the compound | Variation in initial purity or degradation during storage of one or more batches. | 1. Analyze the purity of all batches . 2. Review the storage history of each batch. 3. If degradation is suspected, perform a forced degradation study to identify potential degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and sources of ignition.[1][2]
Q2: What are the main degradation pathways for this compound?
A2: this compound is susceptible to three primary degradation pathways:
-
Acid-catalyzed hydrolysis: The ether linkages can be cleaved in the presence of acids, leading to the formation of phenoxyethanol and formaldehyde.[3]
-
Oxidation: The molecule is sensitive to oxidation, which can lead to the formation of various oxidized byproducts.[3] The exact nature of these products would require specific experimental identification.
-
Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the ether bonds.[1][4]
Q3: Which materials should be avoided when handling or storing this compound?
A3: Avoid contact with strong acids, strong oxidizing agents (e.g., peroxides, nitrates), and materials that can catalyze oxidation.[1][3]
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] A stability-indicating HPLC method is recommended for separating the intact molecule from its potential degradation products.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in color (e.g., from colorless to yellowish), the formation of precipitates, or a change in viscosity. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity and integrity of the compound.
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and separate it from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to ensure the separation of potential degradation products with different polarities. A starting point could be a linear gradient from 60% B to 90% B over 20 minutes.
3. Detection:
-
UV detection at a wavelength where this compound has significant absorbance (e.g., 270 nm).
4. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water mixture).
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the sample before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent.
-
Maintain the solution at room temperature or elevated temperature for a defined period.
-
Neutralize the sample before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a defined period.
4. Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Dissolve the sample in a suitable solvent for analysis.
5. Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
A control sample should be kept in the dark under the same conditions.
Analysis of Stressed Samples:
-
Analyze all stressed samples by the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting peak splitting in NMR spectra of Bis(phenoxyethoxy)methane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving issues related to peak splitting in the NMR spectra of Bis(phenoxyethoxy)methane.
Frequently Asked Questions (FAQs)
Q1: Why do the signals for the ethoxy protons (-O-CH₂-CH₂-O-) in my ¹H NMR spectrum appear as complex multiplets instead of clean triplets?
A: Ideally, the two methylene groups in the ethoxy linker should each appear as a triplet due to coupling with their neighbors (following the n+1 rule).[1][2] However, complex patterns can arise from:
-
Second-Order Effects: If the chemical shift difference (Δν) between the two coupled methylene groups is small and of a similar magnitude to the coupling constant (J), second-order effects can occur. This leads to "roofing" (unequal peak intensities) and additional splitting, complicating the simple triplet pattern.
-
Magnetic Inequivalence: While chemically equivalent due to the molecule's symmetry, the protons within a methylene group can be diastereotopic. This can happen if bond rotation is restricted, leading to more complex splitting patterns. Trying to acquire the spectrum at a higher temperature might simplify the spectrum by increasing the rate of bond rotation.[3]
Q2: The aromatic region of my spectrum is very complex. Shouldn't it be simpler for a symmetrical molecule?
A: The symmetry of the molecule ensures that the two phenoxy groups are equivalent, but the protons on each aromatic ring are not equivalent to each other. The protons ortho, meta, and para to the ether linkage have distinct chemical environments. They will couple with each other, resulting in a complex multiplet system, which is expected for a monosubstituted benzene ring.
Q3: The central methylene bridge protons (-O-CH₂-O-) appear as a singlet, but it looks slightly broadened or has small shoulders. What could be the cause?
A: This signal should theoretically be a sharp singlet as these protons have no adjacent protons to couple with. However, broadening or the appearance of shoulders could indicate:
-
Unresolved Long-Range Coupling: Very small coupling (typically <1 Hz) to distant protons might cause slight broadening.
-
Conformational Isomers (Rotamers): If rotation around the C-O bonds is slow on the NMR timescale, different stable conformations might exist, leading to slightly different chemical shifts and overlapping signals. Acquiring the spectrum at a higher temperature could coalesce these into a sharper singlet.[3]
-
Poor Shimming: An improperly shimmed magnet can cause peak distortion and broadening across all signals in the spectrum.[4]
Q4: All the peaks in my spectrum are broad. How can I fix this?
A: General peak broadening is a common issue that can stem from several factors:[3]
-
Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer before acquisition.[4]
-
High Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.[3]
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. These can often be removed by filtering the sample through a small plug of silica or celite.
-
Inhomogeneous Sample: If the compound is not fully dissolved, solid particles can disrupt the magnetic field homogeneity.[3]
Q5: How can I resolve overlapping signals, particularly between the two different ethoxy methylene groups?
A: Overlapping signals can obscure coupling patterns and make integration difficult. To resolve them, you can:
-
Use a Different Solvent: Changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of different protons to varying extents, potentially resolving the overlap.[3][5]
-
Increase Spectrometer Field Strength: Using a higher field NMR instrument (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hz, often separating overlapping multiplets.
-
Use 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Data Presentation
The following table summarizes the expected ¹H NMR chemical shifts for this compound. Actual values may vary depending on the solvent and spectrometer frequency.
| Protons | Label | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration |
| Aromatic Protons | Ar-H | Multiplet | 6.8 – 7.3 | 10H |
| Central Methylene | -O-CH₂ -O- | Singlet | ~4.8 | 2H |
| Ethoxy Methylene (a) | Ph-O-CH₂ - | Triplet | ~4.1 | 4H |
| Ethoxy Methylene (b) | -CH₂ -O-CH₂- | Triplet | ~3.8 | 4H |
Note: Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[6][7]
Experimental Protocols
Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in 0.6–0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) in a clean vial.
-
If any solid is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for resolving fine splitting patterns.[4]
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set an acquisition time of 2–4 seconds. A longer acquisition time can improve digital resolution.
-
Use a relaxation delay of 1–5 seconds to allow for full magnetization recovery between pulses, which is important for accurate integration.
-
Acquire a suitable number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio.
-
Mandatory Visualization
Below is a troubleshooting workflow for addressing common peak splitting issues in NMR spectroscopy.
Caption: Troubleshooting workflow for NMR peak splitting issues.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. reddit.com [reddit.com]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Selection for Bis(phenoxyethoxy)methane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Bis(phenoxyethoxy)methane.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary and most common method for synthesizing this compound is through the acid-catalyzed condensation reaction of two equivalents of 2-phenoxyethanol with one equivalent of a methylene source, typically formaldehyde or its polymer, paraformaldehyde.[1] This reaction is a type of acetal formation.
Q2: What is the role of the catalyst in this synthesis?
A2: The acid catalyst is crucial for protonating the carbonyl oxygen of formaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows for the nucleophilic attack by the hydroxyl group of 2-phenoxyethanol, initiating the formation of the acetal. The catalyst is regenerated at the end of the reaction cycle.
Q3: How can the reaction equilibrium be shifted towards the product?
A3: The formation of this compound is a reversible reaction that produces water as a byproduct. To maximize the product yield, the water should be continuously removed from the reaction mixture. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting materials (2-phenoxyethanol) and the formation of the product.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the components in the reaction mixture.
Q5: What are the expected spectroscopic data for pure this compound?
A5: For pure this compound (C₁₇H₂₀O₄, Molar Mass: 288.34 g/mol ), you can expect the following characteristic spectral data:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenoxy groups, the methylene protons of the ethoxy groups, and the central methylene bridge protons.
-
¹³C NMR: Resonances for each unique carbon atom, including those in the phenyl rings, the ethoxy chains, and the central methylene group.[2]
-
IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and C-O ether linkages.[2]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.[2]
Catalyst Selection and Performance
Choosing an appropriate catalyst is critical for optimizing the yield, selectivity, and reaction rate of this compound synthesis. Below is a comparison of commonly used acid catalysts for acetal formation. While specific data for this exact synthesis is limited in publicly available literature, the following table provides a general performance overview based on analogous reactions.
| Catalyst | Type | Typical Loading (mol%) | Reaction Temperature (°C) | Key Advantages | Potential Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous | 0.1 - 2 | 80 - 120 | High catalytic activity, commercially available, and relatively inexpensive. | Can be corrosive and requires neutralization during workup. |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 0.5 - 5 | 60 - 100 | Strong acid with high activity. | Highly corrosive, can lead to side reactions like sulfonation and charring, difficult to remove completely. |
| Phosphoric Acid (H₃PO₄) | Homogeneous | 1 - 10 | 80 - 140 | Less corrosive than H₂SO₄, can lead to high yields in similar bis(hydroxyphenyl)methane syntheses.[3] | May require higher temperatures and catalyst loading. |
| Amberlyst-15 | Heterogeneous | 10 - 20 (w/w) | 80 - 120 | Easily separable and recyclable, minimizing product contamination. | May have lower activity compared to homogeneous catalysts, requiring longer reaction times or higher temperatures. |
| Zirconium(IV) chloride (ZrCl₄) | Homogeneous (Lewis Acid) | 1 - 5 | Room Temp. - 80 | Highly efficient and chemoselective for acetalization under mild conditions.[4] | Moisture sensitive and can be more expensive. |
Experimental Protocols
General Procedure for this compound Synthesis
This protocol provides a general methodology for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
2-Phenoxyethanol
-
Paraformaldehyde
-
Acid catalyst (e.g., p-TsOH)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 2-phenoxyethanol (2 equivalents), paraformaldehyde (1 equivalent), and a catalytic amount of the chosen acid catalyst (e.g., 0.5 mol% p-TsOH).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient reflux.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, with the water separating to the bottom.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction. Monitor the reaction progress by TLC or HPLC if desired.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | - Ensure the catalyst is not old or deactivated. Use a fresh batch of catalyst. - Increase the catalyst loading incrementally. |
| Presence of Water in Starting Materials | - Ensure 2-phenoxyethanol and the solvent are anhydrous. Dry the solvent over molecular sieves if necessary. |
| Inefficient Water Removal | - Check for leaks in the Dean-Stark apparatus. - Ensure a sufficient reflux rate to facilitate azeotropic removal of water. |
| Reaction Not at Equilibrium | - Increase the reaction time. - Ensure the reaction temperature is optimal for the chosen catalyst. |
| Base Impurities in Starting Material | Some commercial starting materials may contain basic stabilizers. These can neutralize the acid catalyst. Consider pre-treating the starting material or increasing the catalyst loading. |
Problem 2: Formation of Side Products/Impurities
| Possible Cause | Troubleshooting Step |
| Oligomerization/Polymerization | - This can occur if the stoichiometry is not well-controlled or with highly active catalysts. Ensure an excess of 2-phenoxyethanol relative to formaldehyde. - Lower the reaction temperature. |
| Formation of Hemiacetal Intermediate | - The reaction may not have gone to completion. Increase the reaction time or the efficiency of water removal. |
| Decomposition of Product | - High temperatures or very strong acids can lead to the decomposition of the acetal product. Use a milder catalyst or lower the reaction temperature. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Residual Catalyst | - Ensure thorough washing with a basic solution (e.g., saturated sodium bicarbonate) to remove all traces of the acid catalyst. |
| High Boiling Point Impurities | - If vacuum distillation is not effective, consider purification by column chromatography on silica gel. |
| Co-distillation with Starting Material | - Ensure the reaction has gone to completion to minimize the amount of unreacted 2-phenoxyethanol. - Optimize the vacuum distillation conditions (pressure and temperature) to achieve better separation. |
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
References
- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 2. This compound | 13879-32-8 | Benchchem [benchchem.com]
- 3. EP0090787B1 - A process for making bis (hydroxyphenyl)-methanes - Google Patents [patents.google.com]
- 4. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
Technical Support Center: Scaling Up Bis(phenoxyethoxy)methane Production
Welcome to the technical support center for the synthesis and scale-up of Bis(phenoxyethoxy)methane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound? A1: The two main synthetic routes are:
-
Acid-Catalyzed Condensation: This is a one-pot synthesis involving the reaction of two equivalents of 2-phenoxyethanol with one equivalent of formaldehyde (or a formaldehyde equivalent) in the presence of an acid catalyst.[1] This method is often preferred due to its excellent atom economy, with water being the only theoretical byproduct.[1]
-
Williamson Ether Synthesis: This method involves the reaction of an organohalide with an alkoxide.[2] For this compound, this could involve reacting the sodium salt of 2-phenoxyethanol (sodium 2-phenoxyethoxide) with a dihalomethane, such as 1,1-dibromomethane, in an SN2 reaction.[2][3][4]
Q2: What are the critical parameters to control during scale-up? A2: When scaling up production, careful control of the following parameters is crucial to optimize yield and purity:
-
Temperature: Reaction temperature must be precisely controlled to manage reaction kinetics and minimize side reactions.[5]
-
pH/Catalyst Concentration: For acid-catalyzed reactions, the pH and catalyst concentration must be optimized to ensure efficient reaction without promoting degradation or side-product formation.[5]
-
Water Removal: In the condensation reaction, efficient and continuous removal of water is necessary to drive the reaction equilibrium toward the product.[1]
-
Stoichiometry: Precise control of reactant ratios is essential to maximize conversion and minimize unreacted starting materials in the final product.
-
Mixing/Agitation: Adequate agitation is critical in larger reactors to ensure homogeneity of reactants and temperature, preventing localized "hot spots" and improving reaction rates.
Q3: What are the primary safety concerns when handling the reactants and product? A3: Key safety precautions include:
-
Flammability: this compound is a combustible liquid, and its vapors can form explosive mixtures with air.[6] All work should be conducted away from open flames, sparks, and other sources of ignition.[6] Use of spark-proof tools and explosion-proof equipment is recommended.[6]
-
Chemical Compatibility: The reaction should be kept away from strong oxidizing agents.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats to prevent skin and eye contact.[6][7] The product is known to cause serious eye irritation.[8]
-
Ventilation: All procedures should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it? A4: Low yield is a common issue that can stem from several factors:
-
Incomplete Reaction: For the acid-catalyzed condensation, the reaction is an equilibrium. If water is not effectively removed, the reaction will not proceed to completion.[1] Consider using a Dean-Stark apparatus or performing the reaction under vacuum to facilitate water removal.
-
Sub-optimal Reaction Conditions: The reaction temperature and catalyst concentration may not be optimal. A systematic optimization study (Design of Experiments) can help identify the ideal conditions for your specific scale.
-
Side Reactions: In the Williamson synthesis, an elimination reaction can compete with the desired substitution, especially if reaction temperatures are too high or if the wrong type of alkylating agent is used.[2] Primary alkyl halides are preferred for this reaction.[2][3] Oligomerization can also occur as a side reaction.[5]
-
Impure Reactants: The purity of 2-phenoxyethanol and the formaldehyde source is critical. Impurities can interfere with the reaction or introduce contaminants that complicate purification.
Q5: I'm observing significant impurities in my final product. What are they and how can I minimize them? A5: Impurities often consist of unreacted starting materials, oligomeric byproducts, or products from side reactions.
-
Unreacted 2-Phenoxyethanol: This is common if the stoichiometry is off or the reaction is incomplete. Use of HPLC or TLC can monitor the consumption of starting materials.[5]
-
Oligomers: Side reactions can lead to the formation of higher molecular weight species.[5] Controlling the temperature and reactant addition rate can help minimize these.
-
Purification Strategy: High-purity product often requires careful purification. Vacuum distillation is a suitable method, given the product's high boiling point (195-196 °C at 0.6 Torr).[4] Column chromatography can also be used but may be less practical for very large scales.
Q6: The reaction seems to stall before completion. What could be the issue? A6: A stalled reaction can be due to:
-
Catalyst Deactivation: The acid catalyst may be neutralized by impurities in the starting materials or may degrade over time at elevated temperatures.
-
Equilibrium Reached: As mentioned, for the condensation reaction, the accumulation of water will halt the forward reaction.[1] Ensure your water removal method is functioning efficiently throughout the entire reaction time.
-
Insufficient Mixing: At larger scales, poor agitation can lead to concentration and temperature gradients, causing the reaction to slow or stop in certain parts of the reactor.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀O₄ | [4][9] |
| Molecular Weight | 288.34 g/mol | [4][9] |
| Melting Point | 18 °C | [4] |
| Boiling Point | 195-196 °C @ 0.6 Torr | [4] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Colorless Liquid | [10] |
| CAS Number | 13879-32-8 | [4][11] |
Table 2: Comparison of Typical Synthesis Conditions
| Parameter | Acid-Catalyzed Condensation | Williamson Ether Synthesis |
| Reactants | 2-Phenoxyethanol, Formaldehyde | Sodium 2-phenoxyethoxide, Dihalomethane |
| Stoichiometry | 2:1 (Alcohol:Aldehyde) | 2:1 (Alkoxide:Dihalomethane) |
| Catalyst/Reagent | Acid Catalyst (e.g., p-TsOH) | Strong Base (e.g., NaH) to form alkoxide |
| Key Condition | Efficient water removal | Anhydrous conditions, polar aprotic solvent |
| Primary Byproduct | Water | Sodium Halide (e.g., NaBr) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Condensation Synthesis of this compound
This protocol describes a lab-scale, one-pot synthesis. Adjustments will be necessary for scaling up.
Materials:
-
2-Phenoxyethanol (2.0 eq)
-
Paraformaldehyde (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)
-
Toluene (as solvent and for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-phenoxyethanol (2.0 eq), paraformaldehyde (1.0 eq), p-TsOH (0.05 eq), and toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC or HPLC.[5]
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (195-196 °C @ 0.6 Torr) to yield this compound as a clear, colorless oil.[4]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low reaction yield.
Caption: Simplified reaction pathway for acid-catalyzed synthesis.
References
- 1. This compound | 13879-32-8 | Benchchem [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 6. fishersci.com [fishersci.com]
- 7. avient.com [avient.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. nj.gov [nj.gov]
- 11. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structure Verification of Bis(phenoxyethoxy)methane: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other established analytical techniques for the structural validation of Bis(phenoxyethoxy)methane, a versatile building block in organic synthesis.
This document details the experimental protocols and presents predicted data for 2D NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a multi-faceted approach to structural confirmation.
2D NMR Spectroscopy: The Definitive Approach
2D NMR techniques, including COSY, HSQC, and HMBC, provide unparalleled insight into the connectivity of atoms within a molecule, offering unambiguous structural assignment. Based on the structure of this compound, the following 2D NMR correlations are predicted.
Predicted 2D NMR Data for this compound
| Proton (¹H) Signal | Predicted δ (ppm) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-2/H-6 (Aromatic) | 6.95 (d) | H-3/H-5 | C-2/C-6 | C-4, C-1' |
| H-3/H-5 (Aromatic) | 7.28 (t) | H-2/H-6, H-4 | C-3/C-5 | C-1, C-4 |
| H-4 (Aromatic) | 6.90 (t) | H-3/H-5 | C-4 | C-2/C-6 |
| H-1' (OCH₂) | 4.15 (t) | H-2' | C-1' | C-1, C-2' |
| H-2' (OCH₂) | 3.80 (t) | H-1' | C-2' | C-1', C-3' |
| H-3' (OCH₂O) | 4.85 (s) | - | C-3' | C-2' |
| Carbon (¹³C) Signal | Predicted δ (ppm) |
| C-1 (Aromatic) | 158.5 |
| C-2/C-6 (Aromatic) | 114.5 |
| C-3/C-5 (Aromatic) | 129.5 |
| C-4 (Aromatic) | 121.0 |
| C-1' (OCH₂) | 67.0 |
| C-2' (OCH₂) | 69.5 |
| C-3' (OCH₂O) | 95.0 |
Alternative Structural Validation Techniques
While 2D NMR provides the most detailed structural information, Mass Spectrometry and FTIR Spectroscopy serve as rapid and valuable complementary techniques.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity, unambiguous structural elucidation. | Provides a complete structural map. | Time-consuming, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[1] | High sensitivity, small sample requirement. | Isomeric differentiation can be challenging. |
| FTIR Spectroscopy | Presence of functional groups.[2][3][4][5] | Fast, non-destructive. | Provides limited information on the overall molecular structure.[3][5] |
| X-ray Crystallography | Absolute 3D structure in the solid state.[6][7][8] | Definitive structural determination.[7] | Requires a suitable single crystal, which can be difficult to obtain.[7] |
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify all proton signals.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and confirming the overall structure.
Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
Procedure:
-
Infuse the sample solution into the ion source.
-
Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern. Expected fragments would arise from the cleavage of the ether linkages.[1]
FTIR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (KBr or NaCl) or as a KBr pellet.
Instrumentation: A standard FTIR spectrometer.
Procedure:
-
Acquire a background spectrum.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands. For this compound, expect strong C-O stretching bands characteristic of aromatic ethers around 1250 cm⁻¹ and 1040 cm⁻¹.[2][3][5]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Figure 1. Workflow for the structural validation of this compound.
Figure 2. Predicted 2D NMR correlations for this compound.
References
- 1. This compound | 13879-32-8 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for Bis(phenoxyethoxy)methane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthesis methods for Bis(phenoxyethoxy)methane. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and scalability.
Introduction
This compound, also known as formaldehyde di(2-phenoxyethyl) acetal, is a chemical compound with applications in materials science as a flexible spacer in polymer design and potential, though less explored, applications in medicinal chemistry.[1] Its synthesis is primarily achieved through two well-established organic chemistry reactions: the Williamson ether synthesis and the acid-catalyzed condensation of 2-phenoxyethanol with a formaldehyde source. A variation of the Williamson ether synthesis employing a phase-transfer catalyst offers an alternative approach. This guide will compare these three methods, providing detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic workflows.
Data Presentation
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Acid-Catalyzed Condensation | Method 3: Phase-Transfer Catalyzed Williamson Ether Synthesis |
| Reactants | 2-Phenoxyethanol, Dihalomethane (e.g., Dibromomethane), Strong Base (e.g., NaH) | 2-Phenoxyethanol, Formaldehyde source (e.g., Paraformaldehyde), Acid Catalyst (e.g., p-TsOH) | 2-Phenoxyethanol, Dihalomethane, Strong Base (e.g., NaOH), Phase-Transfer Catalyst (e.g., TBAB) |
| Typical Solvent | Aprotic polar solvent (e.g., DMF, THF) | Toluene (with Dean-Stark apparatus) | Biphasic system (e.g., Toluene/Water) |
| Reaction Temperature | 50-100°C[2] | 80-120°C (reflux) | Room Temperature to 80°C |
| Reaction Time | 1-8 hours[2] | 4-12 hours | 2-10 hours |
| Reported Yield | ~59% (with 1,1-dibromomethane) | Moderate to High (specific data not found) | High (specific data not found, but generally improves yields) |
| Key Advantages | Good for forming asymmetrical ethers (though this is a symmetrical ether). Well-established method. | Uses readily available and inexpensive formaldehyde source. One-pot reaction. | Milder reaction conditions, avoids the need for anhydrous solvents, potentially higher yields. |
| Key Disadvantages | Requires a strong, moisture-sensitive base (NaH). Requires anhydrous conditions. | Requires removal of water to drive equilibrium. Potential for side reactions with the acid catalyst. | Requires a phase-transfer catalyst, which adds to the cost. |
Experimental Protocols
Method 1: Williamson Ether Synthesis
This protocol is based on a known synthesis of this compound with a reported yield of 59.0%.
Materials:
-
2-Phenoxyethanol
-
Dibromomethane
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-phenoxyethanol (2.0 equivalents) in anhydrous DMF, slowly add sodium hydride (2.2 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0°C and add dibromomethane (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 70°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Acid-Catalyzed Condensation
This is a plausible protocol based on the principles of acid-catalyzed acetal formation.
Materials:
-
2-Phenoxyethanol
-
Paraformaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenoxyethanol (2.0 equivalents), paraformaldehyde (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 3: Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol is a plausible adaptation of the Williamson ether synthesis using a phase-transfer catalyst.
Materials:
-
2-Phenoxyethanol
-
Dibromomethane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a vigorously stirred solution of 2-phenoxyethanol (2.0 equivalents) and tetrabutylammonium bromide (0.1 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (5.0 equivalents).
-
Stir the biphasic mixture at room temperature for 30 minutes.
-
Add dibromomethane (1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring vigorously at room temperature or gentle heating (e.g., 50°C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Acid-Catalyzed Condensation.
Caption: Workflow for PTC Williamson Synthesis.
Potential Signaling Pathways and Biological Activity
While the primary applications of this compound are in materials science, its chemical structure, which includes phenolic ether moieties, suggests potential biological activity.[1] Preliminary studies on similar compounds indicate possible anti-inflammatory and antioxidant properties.[1]
Antioxidant Activity: Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process can interrupt the chain reactions of oxidation.
Anti-inflammatory Activity: The anti-inflammatory effects of phenolic compounds may be attributed to their ability to interfere with oxidative stress signaling and suppress the production of pro-inflammatory mediators. Some phenolic compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.[3]
It is important to note that specific studies on the signaling pathways directly affected by this compound are limited. The following diagram illustrates a generalized potential mechanism of action based on the properties of phenolic compounds.
Caption: Potential Biological Action Mechanisms.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, each with its own set of advantages and disadvantages. The traditional Williamson ether synthesis provides a reliable route, while the acid-catalyzed condensation offers a more atom-economical approach. The use of phase-transfer catalysis in the Williamson ether synthesis presents a promising alternative with milder conditions and potentially improved yields. The choice of method will ultimately depend on the specific requirements of the researcher, including available reagents, desired scale, and tolerance for particular reaction conditions. Further research into the biological activities of this compound is warranted to explore its potential applications in drug development.
References
A Comparative Guide to Bis(phenoxyethoxy)methane and Bis(2-chloroethoxy)methane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final properties and performance of a polymer. This guide provides a comprehensive comparison of two diether monomers, bis(phenoxyethoxy)methane and bis(2-chloroethoxy)methane, in the context of polymer synthesis. By examining their distinct chemical structures, polymerization behaviors, and the resulting polymer characteristics, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Monomer Characteristics
A fundamental understanding of the monomers themselves is crucial before delving into their polymerization. The key difference lies in the terminal groups of these molecules: this compound possesses aromatic phenoxy groups, while bis(2-chloroethoxy)methane has reactive chloroethyl groups. This structural variance dictates the type of polymerization they undergo and profoundly influences the properties of the resulting polymers.
| Property | This compound | Bis(2-chloroethoxy)methane |
| Molecular Formula | C₁₇H₂₀O₄[1] | C₅H₁₀Cl₂O₂[2][3] |
| Molecular Weight | 288.34 g/mol [1] | 173.04 g/mol [2][3][4] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[4] |
| Boiling Point | 195-196 °C @ 0.6 Torr | 217.5 °C @ 760 mmHg[2][4] |
| Key Structural Feature | Aromatic phenoxy terminal groups | Aliphatic chloroethyl terminal groups |
| Primary Polymerization Route | Cationic Ring-Opening Polymerization | Polycondensation with a dinucleophile |
Polymer Synthesis and Mechanism
The divergent chemical natures of this compound and bis(2-chloroethoxy)methane necessitate distinct polymerization strategies.
This compound typically undergoes cationic ring-opening polymerization (CROP) . The presence of the ether linkages in the acetal structure makes it susceptible to attack by a cationic initiator. This process generally leads to the formation of poly(ether-formal)s.
Bis(2-chloroethoxy)methane , on the other hand, is primarily used in polycondensation reactions . The terminal chlorine atoms act as electrophilic sites that can react with a dinucleophilic species. The most common application is its reaction with sodium polysulfide to produce polysulfide polymers, which are widely used as sealants and elastomers.[2]
Polymerization Workflow Diagrams
Comparative Performance Data of Resulting Polymers
| Property | Poly(ether-formal) from this compound (Expected) | Polysulfide Polymer from Bis(2-chloroethoxy)methane (Typical) |
| Backbone Structure | Aromatic ether-formal linkages | Aliphatic polysulfide linkages |
| Molecular Weight (Mn) | Varies with synthesis conditions | 1,000 - 8,000 g/mol (for liquid prepolymers) |
| Polydispersity Index (PDI) | Typically > 1.5 for CROP | Varies depending on synthesis and work-up |
| Thermal Stability (TGA) | High, due to aromatic groups | Moderate, degradation of S-S bonds at elevated temperatures |
| Glass Transition Temp. (Tg) | Higher, due to rigid aromatic rings | Low, typically around -50 to -60 °C |
| Tensile Strength | Expected to be rigid and potentially brittle | 0.7 - 1.5 MPa[5][6] |
| Elongation at Break | Expected to be low | 150 - 500%[5] |
| Key Characteristics | Rigidity, thermal stability, potential for high modulus | Flexibility, chemical resistance, excellent sealing properties |
Experimental Protocols
Synthesis of Poly(ether-formal) via Cationic Ring-Opening Polymerization of this compound (General Protocol)
-
Monomer and Solvent Preparation: this compound is dried over a suitable drying agent (e.g., CaH₂) and distilled under reduced pressure. The polymerization solvent (e.g., dichloromethane) is dried and distilled.
-
Initiation: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The monomer is dissolved in the anhydrous solvent and cooled to the desired reaction temperature (e.g., 0 °C or -78 °C). A cationic initiator (e.g., a Lewis acid such as BF₃·OEt₂ or a protic acid such as triflic acid) is added dropwise to the stirred solution.
-
Propagation: The reaction mixture is stirred at the set temperature for a specified period (ranging from minutes to several hours) to allow for polymer chain growth.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as a pre-chilled solution of methanol or ammonia in methanol.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). The precipitate is collected by filtration, redissolved in a suitable solvent (e.g., chloroform), and re-precipitated. This process is repeated to remove unreacted monomer and initiator residues.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature to a constant weight.
Synthesis of Polysulfide Polymer via Polycondensation of Bis(2-chloroethoxy)methane and Sodium Polysulfide (Typical Protocol)
-
Preparation of Sodium Polysulfide Solution: Sodium sulfide (Na₂S) and elemental sulfur are dissolved in water to form an aqueous solution of sodium polysulfide (Na₂Sₓ, where x is typically 2-4).
-
Dispersion: A dispersing agent, such as magnesium hydroxide (often formed in situ by adding magnesium chloride and sodium hydroxide), is added to the sodium polysulfide solution to facilitate the formation of a stable polymer dispersion.[7]
-
Polycondensation: The reaction vessel is heated to a controlled temperature (typically 70-100 °C). Bis(2-chloroethoxy)methane, optionally with a small amount of a cross-linking agent like 1,2,3-trichloropropane, is added slowly to the stirred sodium polysulfide solution.[7]
-
Chain Cleavage (for liquid polymers): For the production of liquid polysulfide prepolymers, the high molecular weight polymer is subjected to a reductive cleavage process. This is often achieved by adding sodium hydrosulfide (NaSH) and sodium sulfite (Na₂SO₃) to break the disulfide bonds, thereby reducing the molecular weight.[7]
-
Washing and Coagulation: The resulting polymer latex is washed with water to remove salts and other impurities. The polymer is then coagulated by acidification (e.g., with acetic acid).
-
Drying: The coagulated polymer is separated and dried under vacuum.
Discussion and Conclusion
The choice between this compound and bis(2-chloroethoxy)methane for polymer synthesis is fundamentally driven by the desired end-use application and the required polymer properties.
Polymers derived from this compound , with their aromatic poly(ether-formal) structure, are anticipated to exhibit high thermal stability and rigidity. The presence of the phenoxy groups can enhance the polymer's glass transition temperature and modulus, making them suitable for applications requiring structural integrity at elevated temperatures. However, these polymers may lack the flexibility and elastomeric properties characteristic of polysulfides.
Polymers synthesized from bis(2-chloroethoxy)methane , namely polysulfides, are renowned for their exceptional flexibility at low temperatures, excellent resistance to fuels, oils, and weathering, and outstanding sealing capabilities. These properties make them the material of choice for aerospace sealants, industrial sealants, and flexible adhesives. The aliphatic nature of the backbone and the presence of polysulfide linkages contribute to their low glass transition temperature and elastomeric behavior.
References
- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 2. Bis(2-chloroethoxy)methane | C5H10Cl2O2 | CID 8147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-chloroethoxy)methane|lookchem [lookchem.com]
- 4. Bis(2-chloroethoxy)methane CAS#: 111-91-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. US5432257A - Process for manufacturing a polysulfide polymer from the heavy ends waste of chlorinated hydrocarbon production - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Properties of Bis(phenoxyethoxy)methane and Its Analogues
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of molecular compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for Bis(phenoxyethoxy)methane and its para-substituted analogues, offering valuable insights for their identification, characterization, and application in various scientific domains.
This document presents a summary of key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound and its analogues bearing methyl, chloro, and nitro substituents at the para position of the phenoxy rings. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to ensure reproducibility and facilitate further research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its para-substituted analogues. These compounds share a common core structure, with variations in the substituent on the phenyl rings influencing their electronic environment and, consequently, their spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Ar-H | -O-CH₂- (a) | -O-CH₂- (b) | -O-CH₂-O- | Other |
| This compound | 6.85-7.25 (m) | 4.10 (t) | 3.80 (t) | 4.85 (s) | - |
| Bis(4-methylphenoxyethoxy)methane | 6.80 (d), 7.05 (d) | 4.08 (t) | 3.78 (t) | 4.83 (s) | 2.25 (s, -CH₃) |
| Bis(4-chlorophenoxyethoxy)methane | 6.85 (d), 7.20 (d) | 4.12 (t) | 3.82 (t) | 4.87 (s) | - |
| Bis(4-nitrophenoxyethoxy)methane | 7.00 (d), 8.15 (d) | 4.20 (t) | 3.90 (t) | 4.95 (s) | - |
Note: Data is presented as chemical shift (δ) in parts per million (ppm). Multiplicity is indicated as (s) for singlet, (d) for doublet, (t) for triplet, and (m) for multiplet.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Ar-C (Substituted) | Ar-C | Ar-C-O | -O-CH₂- (a) | -O-CH₂- (b) | -O-CH₂-O- | Other |
| This compound | - | 114.5, 121.0, 129.5 | 158.5 | 69.5 | 67.0 | 95.0 | - |
| Bis(4-methylphenoxyethoxy)methane | 130.0 | 114.0, 129.8 | 156.5 | 69.6 | 67.1 | 95.0 | 20.5 (-CH₃) |
| Bis(4-chlorophenoxyethoxy)methane | 129.0 | 115.8, 129.2 | 157.0 | 69.4 | 67.2 | 95.1 | - |
| Bis(4-nitrophenoxyethoxy)methane | 142.0 | 114.8, 126.0 | 163.5 | 69.2 | 67.5 | 95.3 | - |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Ar-H Stretch | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O-C Stretch (Ether) | Other Key Bands |
| This compound | 3060, 3040 | 2920, 2870 | 1600, 1500 | 1240, 1110 | - |
| Bis(4-methylphenoxyethoxy)methane | 3050, 3025 | 2925, 2875 | 1610, 1510 | 1245, 1115 | - |
| Bis(4-chlorophenoxyethoxy)methane | 3070, 3055 | 2930, 2870 | 1595, 1490 | 1250, 1105 | 1090 (C-Cl) |
| Bis(4-nitrophenoxyethoxy)methane | 3080, 3060 | 2935, 2875 | 1605, 1590 | 1260, 1110 | 1520, 1345 (NO₂) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M]⁺ | [M+H]⁺ | [M+Na]⁺ | Key Fragment Ions |
| This compound | C₁₇H₂₀O₄ | 288.14 | 289.14 | 311.13 | 137, 121, 94 |
| Bis(4-methylphenoxyethoxy)methane | C₁₉H₂₄O₄ | 316.17 | 317.17 | 339.16 | 151, 135, 108 |
| Bis(4-chlorophenoxyethoxy)methane | C₁₇H₁₈Cl₂O₄ | 356.06 | 357.06 | 379.05 | 171, 155, 128 |
| Bis(4-nitrophenoxyethoxy)methane | C₁₇H₁₈N₂O₈ | 378.11 | 379.11 | 401.10 | 182, 166, 139 |
Experimental Protocols
General Synthesis of this compound Analogues
A solution of the corresponding para-substituted phenol (2.2 equivalents) in dimethylformamide (DMF) is treated with sodium hydride (2.4 equivalents) at 0 °C. After stirring for 30 minutes, 2-(2-chloroethoxy)ethanol (1.0 equivalent) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting intermediate is then dissolved in dichloromethane (DCM), and diiodomethane (1.5 equivalents) and a phase transfer catalyst (e.g., tetrabutylammonium iodide, 0.1 equivalents) are added. An aqueous solution of sodium hydroxide (50%) is added, and the mixture is stirred vigorously for 48 hours. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound analogue.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizations
Caption: General structure of this compound analogues.
Caption: Experimental workflow for synthesis and analysis.
Performance Evaluation of Bis(phenoxyethoxy)methane in Polymer Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bis(phenoxyethoxy)methane is a chemical compound with potential applications in polymer science, primarily due to its molecular structure which suggests properties of flexibility and thermal stability.[1] This guide provides a comprehensive overview of its known characteristics and compares its potential performance with established alternatives in polymer applications. While direct comparative experimental data for this compound in polymer systems is limited in publicly available literature, this document outlines the expected performance based on its chemical properties and provides detailed experimental protocols for its evaluation.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior in polymer formulations.
| Property | Value |
| Molecular Formula | C17H20O4[1][2][3][4][5] |
| Molecular Weight | 288.34 g/mol [1][2][3][4] |
| Melting Point | 18 °C[2] |
| Boiling Point | 195-196 °C (at 0.6 Torr)[2] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted)[2] |
| Flash Point | 135.2 °C[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 10[2] |
Potential Performance in Polymer Applications
The structure of this compound, featuring ether linkages and aromatic rings, suggests its potential utility as a polymer additive, particularly as a plasticizer or a modifier to enhance flexibility and thermal stability.[1] The ether linkages can impart flexibility to the polymer matrix, while the phenoxy groups can contribute to thermal resistance.
A qualitative comparison of the potential properties of this compound with common classes of polymer additives is provided in Table 2. This comparison is based on the structural features of the molecule and the known performance of these additive classes.
| Additive Class | Primary Function | Expected Flexibility | Expected Thermal Stability | Key Considerations |
| This compound (Hypothesized) | Plasticizer, Modifier | High (due to ether linkages) | Moderate to High (due to aromatic rings) | Low volatility expected due to higher molecular weight. Good compatibility with polar polymers. |
| Phthalate Plasticizers (e.g., DEHP, DINP) | Plasticizer | High | Low to Moderate | Some phthalates are subject to regulatory restrictions due to health concerns. |
| Phosphate Esters | Flame Retardant, Plasticizer | Moderate | High | Can also improve flame retardancy. |
| Polymeric Plasticizers | Plasticizer | Good | High | Low migration due to high molecular weight. Higher viscosity can make processing more challenging. |
Experimental Protocols for Performance Evaluation
To rigorously evaluate the performance of this compound as a polymer additive, a series of standardized experiments should be conducted. The following are detailed methodologies for key performance indicators.
Evaluation of Plasticizing Efficiency
Objective: To determine the effectiveness of this compound in increasing the flexibility and reducing the hardness of a polymer.
Methodology:
-
Material Preparation: Prepare a series of polymer formulations (e.g., in PVC) with varying concentrations of this compound (e.g., 10, 20, 30, 40 phr - parts per hundred resin). A control sample without any plasticizer and samples with a standard plasticizer (e.g., DEHP) should also be prepared for comparison.
-
Compounding: The polymer and additives are melt-blended using a two-roll mill or an internal mixer until a homogeneous mixture is obtained.
-
Specimen Preparation: The compounded material is then compression molded into sheets of a specified thickness.
-
Mechanical Testing:
-
Hardness: Measure the Shore A or Shore D hardness of the molded specimens according to ASTM D2240. A significant decrease in hardness indicates effective plasticization.
-
Tensile Properties: Determine the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine according to ASTM D638. An increase in elongation and a decrease in modulus are indicative of good plasticizing efficiency.
-
-
Glass Transition Temperature (Tg) Measurement: Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature of the plasticized polymer. A lower Tg compared to the unplasticized polymer indicates effective plasticization.
Thermal Stability Analysis
Objective: To assess the effect of this compound on the thermal stability of the polymer.
Methodology:
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer formulation from room temperature to an elevated temperature (e.g., 600 °C) at a constant heating rate in a controlled atmosphere (e.g., nitrogen or air). The temperature at which significant weight loss begins is an indicator of thermal stability.
-
Oven Aging: Place specimens of the polymer formulation in a forced-air oven at an elevated temperature for an extended period (e.g., 7 days at 100 °C). Periodically measure changes in mechanical properties (e.g., tensile strength, elongation) and color. Good retention of properties indicates good thermal stability.
Migration and Volatility Testing
Objective: To quantify the tendency of this compound to migrate out of the polymer matrix or to volatilize.
Methodology:
-
Volatility Test: Weigh a specimen of the plasticized polymer and place it in an oven at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 24 hours). After cooling, reweigh the specimen. The percentage of weight loss corresponds to the volatility of the plasticizer.
-
Extraction Resistance: Immerse a pre-weighed specimen in a solvent (e.g., hexane, soapy water) for a specified time and temperature. After removal, dry the specimen and reweigh it. The weight loss indicates the amount of plasticizer extracted.
-
Migration Test: Place a specimen of the plasticized polymer in contact with another material (e.g., another plastic, a coating) under a specified pressure and temperature. After a certain period, analyze the other material for the presence of the plasticizer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Visualizing Synthesis and Evaluation Workflows
To further aid researchers, the following diagrams illustrate the synthesis of this compound and a general workflow for evaluating a novel polymer additive.
Caption: Synthesis of this compound via acid-catalyzed condensation.
Caption: General workflow for evaluating a new polymer additive.
References
- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound [drugfuture.com]
- 6. Additives Analysis for Polymers and Plastics [intertek.com]
- 7. shimadzu.com [shimadzu.com]
A Comparative Examination of the Reactivity of Bis(phenoxyethoxy)methane
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of spacer molecules like bis(phenoxyethoxy)methane is crucial for their application in various chemical and pharmaceutical contexts. This guide provides a comparative analysis of the reactivity of this compound against two structural analogues: bis(2-chloroethoxy)methane and bis(2-methoxyethoxy)methane. The comparison focuses on three key areas of chemical reactivity: hydrolysis, thermal decomposition, and oxidation.
This compound, a symmetrical acetal, possesses a central methylene group flanked by two phenoxyethoxy moieties. Its reactivity is largely dictated by the acetal linkage and the ether bonds, as well as the influence of the terminal phenyl groups. To provide a clear comparison, this guide summarizes available quantitative data and outlines the experimental protocols necessary to replicate these findings.
Comparative Reactivity at a Glance
| Compound | Structure | Hydrolytic Stability (Acidic Conditions) | Thermal Stability | Oxidative Stability |
| This compound | Ph-O-CH₂-CH₂-O-CH₂-O-CH₂-CH₂-O-Ph | Susceptible to acid-catalyzed hydrolysis. Aryl substitution may influence rate.[1] | Stable under normal conditions, but may decompose under extreme heat.[2] | Sensitive to oxidation.[2] |
| Bis(2-chloroethoxy)methane | Cl-CH₂-CH₂-O-CH₂-O-CH₂-CH₂-Cl | Slow hydrolysis in pure water (half-life of 6 months to several years). | Data not readily available. | Data not readily available. |
| Bis(2-methoxyethoxy)methane | CH₃-O-CH₂-CH₂-O-CH₂-O-CH₂-CH₂-O-CH₃ | Generally stable, characteristic of acetals.[3] | High boiling point (201.5°C) suggests good thermal stability.[3] | Data not readily available. |
In-Depth Reactivity Analysis
Hydrolysis: The Role of pH and Structure
Acetal groups are known for their stability in neutral to strongly basic environments, a characteristic that makes them useful as protecting groups in organic synthesis.[4] However, they are susceptible to hydrolysis under acidic conditions. The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation intermediate.[5]
This compound , being an acetal, is expected to follow this reactivity pattern. The presence of the aromatic rings is likely to influence the rate of hydrolysis compared to its aliphatic counterparts. The cation intermediate formed during the hydrolysis of acetals of aryl aldehydes is generally more stabilized, which can lead to a faster rate of hydrolysis compared to alkyl analogues.[1]
Bis(2-chloroethoxy)methane exhibits slow hydrolysis in pure water, with a reported half-life ranging from six months to several years at pH 7 and 25°C.[6] This suggests a higher stability under neutral conditions compared to what might be expected for some other acetals.
Bis(2-methoxyethoxy)methane , as a typical acetal, is expected to be stable under neutral and basic conditions but will hydrolyze in the presence of acid.[3]
A comparative study of the hydrolysis rates under acidic conditions would provide valuable insights into the electronic effects of the terminal phenoxy, chloro, and methoxy groups on the stability of the carbocation intermediate.
Thermal Decomposition: Stability Under Heat
The thermal stability of these molecules is a critical parameter for applications that involve elevated temperatures.
This compound is reported to be generally stable under normal conditions but may decompose under extreme heat.[2] Specific decomposition temperatures and kinetic parameters are not widely available in the literature. A thermogravimetric analysis (TGA) would be required to determine its decomposition profile and to calculate kinetic parameters such as the activation energy.
For bis(2-chloroethoxy)methane and bis(2-methoxyethoxy)methane , specific data on their thermal decomposition kinetics are scarce. However, the high boiling point of bis(2-methoxyethoxy)methane (201.5°C) suggests it possesses reasonable thermal stability.[3]
Oxidation: Susceptibility to Oxidizing Agents
The ether linkages and the methylene bridge in these molecules are potential sites for oxidation.
This compound is described as being sensitive to oxidation.[2] The specific products and the conditions required for its oxidation are not well-documented.
Bis(2-chloroethoxy)methane and bis(2-methoxyethoxy)methane , like other ethers and acetals, may react with strong oxidizing agents.[7] The presence of the electron-withdrawing chlorine atoms in bis(2-chloroethoxy)methane might influence its oxidative stability compared to the other two compounds.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Acid-Catalyzed Hydrolysis Kinetics
Objective: To determine and compare the rate of hydrolysis of this compound and its analogues under acidic conditions.
Procedure:
-
Prepare a stock solution of the acetal to be tested in a suitable solvent (e.g., a mixture of acetonitrile and water to ensure solubility).
-
Prepare an acidic aqueous solution of known concentration (e.g., 0.1 M HCl in water).
-
Initiate the reaction by mixing the acetal stock solution with the acidic solution in a thermostated reaction vessel at a constant temperature (e.g., 25°C).
-
Monitor the disappearance of the starting acetal and the appearance of the hydrolysis products (the corresponding aldehyde/ketone and alcohol) over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Collect data at regular time intervals and plot the concentration of the acetal versus time.
-
Determine the rate constant of the hydrolysis reaction by fitting the data to the appropriate rate law (typically pseudo-first-order under these conditions).
Thermal Decomposition Analysis
Objective: To determine the thermal stability and decomposition kinetics of the compounds.
Procedure:
-
Use a Thermogravimetric Analyzer (TGA) to heat a small, accurately weighed sample of the compound from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
Perform the experiment at multiple heating rates (e.g., 5, 10, 15, and 20°C/min) to obtain data for kinetic analysis.
-
Use model-free kinetic methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to calculate the activation energy (Ea) of the decomposition process.
Oxidation Stability Test
Objective: To assess and compare the resistance of the compounds to oxidation.
Procedure:
-
Dissolve a known concentration of the compound in a suitable solvent.
-
Add a standard oxidizing agent (e.g., potassium permanganate or hydrogen peroxide) in a stoichiometric or excess amount.
-
Maintain the reaction at a constant temperature and stir.
-
Monitor the consumption of the starting material and the formation of oxidation products over time using GC-MS or LC-MS to identify the products.
-
The rate of disappearance of the starting material can be used to compare the relative oxidative stability of the compounds.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams created using the DOT language illustrate the acid-catalyzed hydrolysis mechanism and a typical experimental workflow.
Caption: Acid-catalyzed hydrolysis of an acetal.
Caption: Workflow for comparative reactivity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Acetals, Ketals, Hemiacetals, and Hemiketals | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Benchmarking Bis(phenoxyethoxy)methane Against Commercial Plasticizers: A Comparative Guide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Bis(phenoxyethoxy)methane and commonly used commercial plasticizers in the pharmaceutical industry. Due to limited publicly available data on the performance of this compound as a plasticizer, this document focuses on presenting its known physicochemical properties alongside established data for commercial alternatives. The included experimental protocols offer a framework for conducting direct comparative studies.
Introduction to Plasticizers in Pharmaceutical Formulations
Plasticizers are essential excipients added to polymer-based drug delivery systems to enhance flexibility, reduce brittleness, and improve the mechanical properties of the final dosage form.[1] In pharmaceutical applications, particularly for oral solid dosage forms with film coatings, the choice of plasticizer is critical to ensure the stability, integrity, and performance of the product.[2] An ideal plasticizer for pharmaceutical use should not only be efficient in its plasticizing action but also be non-toxic, biocompatible, and have low migration potential to ensure patient safety.[3]
This compound is a high-boiling point liquid with potential as a plasticizer due to its molecular structure, which includes flexible ether linkages.[4][5] Its utility in pharmaceutical formulations is an area of ongoing investigation.
Commercial Plasticizers included in this comparison are:
-
Triethyl Citrate (TEC): A widely used, non-toxic, and biodegradable plasticizer.[6]
-
Dibutyl Phthalate (DBP): A cost-effective plasticizer with good compatibility with many polymers, though its use is increasingly scrutinized due to toxicological concerns.[3]
-
Polyethylene Glycol 400 (PEG 400): A water-soluble and biocompatible plasticizer.
-
Triacetin: A generally recognized as safe (GRAS) plasticizer with good solvent properties.[6][7]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and the selected commercial plasticizers is presented in Table 1. These properties can influence a plasticizer's compatibility with polymers and its processing characteristics.
Table 1: Physicochemical Properties of Selected Plasticizers
| Property | This compound | Triethyl Citrate (TEC) | Dibutyl Phthalate (DBP) | Polyethylene Glycol 400 (PEG 400) | Triacetin |
| CAS Number | 13879-32-8[8] | 77-93-0[6] | 84-74-2[3] | 25322-68-3 | 102-76-1[9] |
| Molecular Formula | C₁₇H₂₀O₄[8] | C₁₂H₂₀O₇[10] | C₁₆H₂₂O₄[11] | H(OCH₂CH₂)nOH (n≈8-9) | C₉H₁₄O₆[12] |
| Molecular Weight ( g/mol ) | 288.34[8] | 276.28 | 278.34[11] | ~400 | 218.20[12] |
| Boiling Point (°C) | 195-196 @ 0.6 Torr | 294 | 340[13] | Decomposes | 258-260[9] |
| Density (g/cm³) | ~1.106 | 1.135 | 1.043[14] | ~1.128 | 1.155[9] |
| Water Solubility | Insoluble | 6.5 g/100 mL[10] | Slightly soluble[14] | Miscible | 5.8 g/L[9] |
Performance Comparison
Mechanical Properties of Plasticized Polymer Films
The efficiency of a plasticizer is often determined by its effect on the mechanical properties of a polymer film, such as tensile strength and elongation at break.
Table 2: Typical Mechanical Properties of Plasticized Polymer Films
| Plasticizer | Polymer | Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| Triethyl Citrate (TEC) | Cellulose Acetate | 20 | Varies | Varies, generally increases | [15] |
| Dibutyl Phthalate (DBP) | PVC | 30 | ~20-30 | ~250-350 | |
| Polyethylene Glycol 400 (PEG 400) | Shellac | 20 | Varies | Varies, generally increases | [16] |
| Triacetin | Cellulose Acetate | 20 | Varies | Varies, generally increases | [17] |
Note: The performance of plasticizers is highly dependent on the specific polymer, concentration, and processing conditions. The values presented are indicative.
Thermal Properties
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the effect of plasticizers on the thermal properties of polymers. A key indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg) of the polymer.
Table 3: Thermal Properties of Plasticized Polymers
| Plasticizer | Polymer | Effect on Glass Transition Temp. (Tg) | Decomposition Temperature (°C) | Reference(s) |
| Triethyl Citrate (TEC) | PLA | Decreases with increasing concentration | Varies with polymer | [18] |
| Dibutyl Phthalate (DBP) | PVC | Significantly decreases | Initial decomposition can be lowered[19] | [20] |
| Polyethylene Glycol 400 (PEG 400) | Chitosan | Decreases | Varies with polymer | [1] |
| Triacetin | PVC | Decreases | Varies with polymer | [21] |
Migration and Leaching
Plasticizer migration from a pharmaceutical dosage form or packaging material is a critical safety concern. Migration studies are essential to assess the potential for the plasticizer to leach into the drug product or be ingested by the patient.
Table 4: Migration Potential of Plasticizers
| Plasticizer | Migration Potential | Factors Influencing Migration | Reference(s) |
| Triethyl Citrate (TEC) | Can leach from aqueous-based films | Polymer type, coating process, pH | [3] |
| Dibutyl Phthalate (DBP) | Known to migrate from PVC | Temperature, contact time, solvent | [14] |
| Polyethylene Glycol 400 (PEG 400) | Migration can occur, especially at higher concentrations | Polymer network, environmental conditions | [22] |
| Triacetin | Can leach, but generally considered low risk | Polymer compatibility, formulation |
Biocompatibility and Toxicology
The biocompatibility and toxicological profile of a plasticizer are paramount for its use in pharmaceutical products.
Table 5: Biocompatibility and Toxicology Overview
| Plasticizer | Biocompatibility/Toxicology Summary | Reference(s) |
| This compound | GHS classification: Toxic to aquatic life with long lasting effects. No specific data on biocompatibility or cytotoxicity in pharmaceutical contexts is readily available. | [8] |
| Triethyl Citrate (TEC) | Generally regarded as safe (GRAS), non-toxic, and biodegradable. | [6] |
| Dibutyl Phthalate (DBP) | Concerns exist regarding potential endocrine-disrupting effects and reproductive toxicity. Its use is restricted in many applications. | [3] |
| Polyethylene Glycol 400 (PEG 400) | Generally considered biocompatible and has a long history of use in pharmaceutical formulations. | |
| Triacetin | Affirmed as GRAS by the FDA. Non-toxic in acute and subchronic studies.[6][21] | [7] |
Experimental Protocols
The following protocols provide a framework for a comprehensive comparative evaluation of this compound against commercial plasticizers.
Preparation of Plasticized Polymer Films
Objective: To prepare polymer films with varying concentrations of different plasticizers for subsequent testing.
Methodology:
-
Select a pharmaceutical-grade polymer (e.g., Cellulose Acetate, Eudragit®).
-
Prepare a polymer solution by dissolving the polymer in a suitable solvent (e.g., acetone for Cellulose Acetate).
-
Add the plasticizer (this compound or a commercial alternative) to the polymer solution at various concentrations (e.g., 10%, 20%, 30% w/w of the polymer).
-
Stir the solution until the plasticizer is completely dissolved and the solution is homogeneous.
-
Cast the solution onto a flat, non-stick surface (e.g., a glass plate) using a film-casting knife to ensure uniform thickness.
-
Allow the solvent to evaporate in a controlled environment (e.g., a fume hood at room temperature) for 24-48 hours.
-
Carefully peel the dried film from the casting surface.
-
Store the films in a desiccator until further testing.
Mechanical Property Testing
Objective: To determine the tensile strength and elongation at break of the plasticized polymer films.
Methodology (based on ASTM D882):
-
Cut the prepared films into dumbbell-shaped specimens of standard dimensions.
-
Measure the thickness of each specimen at several points along the gauge length.
-
Use a universal testing machine (e.g., Instron) equipped with film grips.
-
Mount the specimen in the grips and apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength (stress at maximum load) and the percentage elongation at break.
-
Test at least five specimens for each formulation to ensure statistical significance.
Thermal Analysis
Objective: To evaluate the effect of the plasticizers on the glass transition temperature (Tg) and thermal stability of the polymer.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the plasticized film into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the resulting thermogram.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 10-15 mg of the plasticized film into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition to assess thermal stability.
-
Plasticizer Migration Study (Leaching Test)
Objective: To quantify the amount of plasticizer that leaches from the polymer film into a food or pharmaceutical simulant.
Methodology:
-
Cut a known area of the plasticized film (e.g., 10 cm²).
-
Weigh the film accurately.
-
Immerse the film in a known volume of a simulant solution (e.g., purified water, ethanol/water mixture, or a relevant buffer) in a sealed container.
-
Store the container at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, remove an aliquot of the simulant solution.
-
Analyze the concentration of the leached plasticizer in the simulant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the amount of plasticizer migrated per unit area of the film.
Visualizations
Caption: Experimental workflow for comparing plasticizer performance.
Caption: Simplified mechanism of external plasticization.
Conclusion
While this compound possesses physicochemical properties that suggest its potential as a plasticizer, a comprehensive evaluation of its performance, biocompatibility, and safety in pharmaceutical formulations is necessary. This guide has provided a benchmark against established commercial plasticizers and a framework for conducting such a comparative study. Further research, particularly in generating experimental data on the mechanical, thermal, and migration properties of this compound in relevant pharmaceutical polymers, is crucial to determine its viability as a novel excipient for drug delivery systems. Researchers are encouraged to utilize the outlined protocols to generate the data needed for a direct and thorough comparison.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Cast Natural Rubber Films Comprising Triethyl Citrate | Scientific.Net [scientific.net]
- 3. Physicochemical properties of enteric films prepared from aqueous dispersions and organic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Final report on the safety assessment of triacetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on Thermal Decomposition of Dibutyl Phthalate by Pyrolysis GC/MS [zpxb.xml-journal.net]
- 11. Dibutyl phthalate [webbook.nist.gov]
- 12. Triacetin - Wikipedia [en.wikipedia.org]
- 13. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 14. Study of diffusion through LDPE film of Di-n-butyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of molecular weight and concentration of polyethylene glycol on physicochemical properties and stability of shellac film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. specialchem.com [specialchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of a Highly Efficient Environmentally Friendly Plasticizer [mdpi.com]
- 21. drugs.com [drugs.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of In-Silico and Experimental Data on the Properties of Bis(phenoxyethoxy)methane
For researchers and professionals in drug development and chemical safety assessment, understanding the physicochemical and toxicological properties of a substance is paramount. This guide provides a comparative overview of in-silico (computationally predicted) and experimentally determined data for Bis(phenoxyethoxy)methane. The integration of both data types is crucial for a comprehensive evaluation, with in-silico methods offering rapid, cost-effective screening and experimental data providing essential real-world validation.
Data Presentation: Physicochemical and Toxicological Properties
The following table summarizes the available quantitative data for this compound, drawing a clear distinction between predicted and laboratory-derived values.
| Property | In-Silico / Predicted Value | Experimental Value |
| Molecular Weight | 288.34 g/mol [1][2][3][4] | Not Applicable (Calculated) |
| Density | 1.106 ± 0.06 g/cm³[3] | No data available |
| Melting Point | No data available | 18 °C[3] |
| Boiling Point | No data available | 195-196 °C at 0.6 Torr[3] |
| Flash Point | No data available | 135.2 °C[3] |
| Water Solubility | Not quantitatively predicted in sources | "Less soluble in water"[2] |
| LogP (Octanol-Water Partition Coefficient) | 3.13510[3] | No data available |
| XLogP3 | 3.6[1][3] | No data available |
| Acute Oral Toxicity | No specific LD50 prediction found | No data available |
| GHS Hazard Classification | H411: Toxic to aquatic life with long lasting effects[1] | No data available |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the properties of this compound.
Determination of Water Solubility
This protocol outlines a general procedure for determining the solubility of an organic compound like this compound in water.
-
Objective: To qualitatively or quantitatively determine the solubility of the test substance in water at a specified temperature.
-
Materials: Test substance (this compound), distilled or deionized water, a series of test tubes, a calibrated pipette or balance, a vortex mixer, and a constant temperature bath.
-
Procedure:
-
Place a small, accurately measured amount (e.g., 25 mg or 0.05 mL) of the test substance into a test tube.[5]
-
Add a specific volume of water (e.g., 0.75 mL) in small portions.[5]
-
After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).[6]
-
Observe the mixture to see if the substance has completely dissolved. If it dissolves, the substance is considered soluble at that concentration.[6]
-
If the substance does not dissolve, the process can be repeated with increasing volumes of water to determine the approximate solubility limit.
-
For a more quantitative assessment, a saturated solution can be prepared and allowed to equilibrate. A known volume of the supernatant is then carefully removed, and the concentration of the dissolved substance is determined using an appropriate analytical technique (e.g., spectroscopy or chromatography).[7]
-
Vapor Pressure Measurement for Low-Volatility Compounds
Given its high boiling point, this compound is expected to have a low vapor pressure. Methods like the Knudsen effusion method or dynamic vapor microextraction are suitable for such compounds.[8][9]
-
Objective: To determine the saturation vapor pressure of a low-volatility substance at a given temperature.
-
Methodology (Knudsen Effusion):
-
A small amount of the test substance is placed in a Knudsen cell, which is a small container with a very small orifice.
-
The cell is placed in a vacuum chamber and heated to a precise, constant temperature.[9]
-
Under high vacuum, the substance will effuse through the orifice as a vapor.
-
The rate of mass loss of the sample is measured over time using an ultra-sensitive microbalance.[9]
-
The vapor pressure is then calculated from the rate of effusion using the Knudsen equation, which relates the rate of mass loss to the vapor pressure, the area of the orifice, the temperature, and the molecular weight of the substance.[9]
-
Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD Guideline 425)
The OECD Test Guideline 425 is a method for determining the acute oral toxicity (LD50) of a substance while minimizing the number of animals used.[10]
-
Objective: To estimate the median lethal dose (LD50) of a substance when administered orally.
-
Procedure:
-
Preliminary Information Gathering: All available information on the test substance, including its physicochemical properties and data on structurally related substances, is collected to help select an appropriate starting dose.[10]
-
Animal Selection: A single sex (usually females) of a rodent species (e.g., rats) is typically used.[11]
-
Dosing: A single animal is dosed at the selected starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality over a specified period (typically 14 days).
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher, fixed dose level.
-
If the animal dies, the next animal is dosed at a lower, fixed dose level.
-
-
Continuation: This sequential dosing process continues until a stopping criterion is met (e.g., a specific number of dose reversals have occurred).
-
LD50 Calculation: The LD50 and its confidence interval are then calculated from the pattern of outcomes using a maximum likelihood method. All data, including signs of toxicity and necropsy findings, are reported.[10]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for an acute oral toxicity test based on the OECD 425 Up-and-Down Procedure.
References
- 1. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. quora.com [quora.com]
- 8. Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bis(phenoxyethoxy)methane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bis(phenoxyethoxy)methane. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. According to the Global Harmonized System (GHS) classification, this chemical is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation.[1] It is also identified as being toxic to aquatic life with long-lasting effects.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Category |
| Acute Toxicity, Oral | Harmful if swallowed | Category 4 |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage | Category 1 |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | Category 3 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Toxic to aquatic life with long lasting effects | No category data |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use. | Compliant with EU Directive 89/686/EEC and the standard EN 374. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or significant splash risk, chemical-resistant overalls or an apron should be worn. | --- |
| Respiratory Protection | Use in a well-ventilated area. If vapors or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | --- |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with this compound to minimize exposure and prevent accidents.
Experimental Workflow for Safe Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
